An In-depth Technical Guide to Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Strategic Chemical Scaffold Methyl 4-amino-2-hydroxy-3-iodobenzoate is a substituted aromatic compound belonging to the...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Strategic Chemical Scaffold
Methyl 4-amino-2-hydroxy-3-iodobenzoate is a substituted aromatic compound belonging to the aminosalicylate family. Its structure, featuring an amino group, a hydroxyl group, and an iodine atom on a benzoic acid methyl ester backbone, presents a unique combination of functionalities that are highly relevant in the field of medicinal chemistry and drug discovery. The strategic placement of the iodo group, in particular, suggests its potential as a key intermediate for the synthesis of more complex molecules through various cross-coupling reactions, or as a modulator of biological activity in its own right. This guide provides a comprehensive overview of the available technical information on methyl 4-amino-2-hydroxy-3-iodobenzoate, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential applications in drug development, drawing insights from related aminosalicylates.
Physicochemical Properties: A Snapshot of the Molecule
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for methyl 4-amino-2-hydroxy-3-iodobenzoate.
An In-depth Technical Guide to Methyl 4-amino-2-hydroxy-3-iodobenzoate
This technical guide provides a comprehensive overview of methyl 4-amino-2-hydroxy-3-iodobenzoate, a substituted aromatic compound with significant potential as a versatile building block in synthetic and medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of methyl 4-amino-2-hydroxy-3-iodobenzoate, a substituted aromatic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical structure, a proposed synthetic route, and its prospective applications.
Introduction and Chemical Profile
Methyl 4-amino-2-hydroxy-3-iodobenzoate is a polysubstituted benzene derivative featuring an amino, a hydroxyl, an iodo, and a methyl ester group. This unique combination of functional groups makes it a highly attractive scaffold for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The presence of the iodo group offers a reactive handle for various cross-coupling reactions, while the amino and hydroxyl groups provide sites for further functionalization and can participate in hydrogen bonding interactions, which is crucial for molecular recognition in biological systems.
Proposed Synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate
Reaction Scheme:
Experimental Protocol:
Step 1: Dissolution of Starting Material. In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
Step 2: Addition of Iodinating Reagents. To the stirred solution, add elemental iodine (I₂) (1.1 equivalents) and sodium periodate (NaIO₄) (0.5 equivalents). The use of sodium periodate as a co-oxidant is crucial for the in-situ regeneration of the electrophilic iodine species, which enhances the efficiency of the reaction.
Step 3: Reaction Condition. The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 4: Work-up. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The resulting mixture is then extracted with an organic solvent like ethyl acetate.
Step 5: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired methyl 4-amino-2-hydroxy-3-iodobenzoate.
Causality Behind Experimental Choices:
The choice of direct iodination is based on the activating nature of the amino and hydroxyl groups, which direct the electrophilic substitution to the ortho and para positions. The position ortho to the hydroxyl group and meta to the amino group is sterically accessible and electronically favored for iodination. The use of a mild oxidizing agent like sodium periodate prevents over-oxidation and decomposition of the starting material.
Characterization and Data Presentation
As experimental spectroscopic data for methyl 4-amino-2-hydroxy-3-iodobenzoate is not publicly available, the following table presents the predicted data based on the analysis of its chemical structure and comparison with analogous compounds.
Predicted Spectroscopic Data:
Spectroscopic Technique
Predicted Data
¹H NMR
Aromatic protons (2H), singlet for the methyl ester (3H), broad singlets for the amino (2H) and hydroxyl (1H) protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.
¹³C NMR
Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (including those attached to the iodine, amino, and hydroxyl groups), and the methyl carbon of the ester.
Infrared (IR)
Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (ester carbonyl), and C-I stretching.
Mass Spectrometry (MS)
The molecular ion peak (M⁺) is expected at m/z = 293, corresponding to the molecular weight of the compound.
Applications in Drug Development and Medicinal Chemistry
Substituted aminobenzoic acid derivatives are recognized as valuable building blocks in the synthesis of a wide range of pharmaceutical agents.[2] The structural features of methyl 4-amino-2-hydroxy-3-iodobenzoate make it a promising candidate for various applications in drug discovery.
Potential Applications:
Scaffold for Novel Therapeutics: The molecule can serve as a core structure for the development of new chemical entities with potential biological activities. The amino and hydroxyl groups can be further modified to optimize binding to biological targets.
Intermediate in Multi-step Synthesis: The iodo group is a key functional group for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of different molecular fragments to the aromatic ring, enabling the exploration of a large chemical space.
Fragment-Based Drug Discovery: This compound can be used as a fragment in fragment-based screening to identify new lead compounds for various therapeutic targets.
Signaling Pathway Visualization:
While the specific biological targets of methyl 4-amino-2-hydroxy-3-iodobenzoate are not yet elucidated, its structural similarity to other aminobenzoate derivatives suggests potential interactions with various enzymes and receptors. The following diagram illustrates a hypothetical workflow for its utilization in a drug discovery pipeline.
Caption: A workflow diagram illustrating the synthesis and potential applications of methyl 4-amino-2-hydroxy-3-iodobenzoate in a drug discovery context.
Conclusion
Methyl 4-amino-2-hydroxy-3-iodobenzoate represents a chemical entity with considerable untapped potential. Its unique substitution pattern provides a versatile platform for the generation of diverse molecular architectures. While detailed experimental data is currently limited, the proposed synthetic route and the discussion of its potential applications are intended to stimulate further research and exploration of this promising compound within the scientific community. The insights provided in this guide aim to empower researchers to leverage the chemical properties of this molecule for the advancement of drug discovery and materials science.
References
2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. (2024, May 11). Protheragen. Retrieved from [Link]
Methyl 4-amino-3-iodobenzoate. PubChem. Retrieved from [Link]
Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]
The following technical guide provides an in-depth analysis of Methyl 4-amino-2-hydroxy-3-iodobenzoate , a specialized chemical intermediate. This document is structured for researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 4-amino-2-hydroxy-3-iodobenzoate , a specialized chemical intermediate. This document is structured for researchers and drug development professionals, focusing on nomenclature, synthesis, and application logic without adhering to a rigid template.
CAS Registry Number: 1280538-13-7
Formula: C₈H₈INO₃
Molecular Weight: 293.06 g/mol
Executive Summary & Chemical Context
Methyl 4-amino-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic ester used primarily as a pharmacophore scaffold in the synthesis of bioactive small molecules. Its structure combines an amino group (-NH₂) , a hydroxyl group (-OH) , and an iodine atom (-I) on a benzoate core.
This specific substitution pattern—particularly the iodine at the crowded 3-position (between the hydroxyl and amino groups)—makes it a critical intermediate for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). It serves as a precursor for complex heterocyclic systems found in neuroprotective agents and kinase inhibitors.
Nomenclature & Synonyms
Accurate identification is critical due to the existence of positional isomers (e.g., methyl 4-amino-3-iodobenzoate) that lack the 2-hydroxyl group. The table below categorizes the synonyms by their utility in literature and databases.
Highlights the salicylate (2-hydroxybenzoate) core; common in medicinal chemistry.
Derivative Name
3-Iodo-4-aminosalicylic acid methyl ester
Alternative phrasing of the functional name.
SMILES String
COC(=O)C1=CC=C(N)C(I)=C1O
For chemoinformatic search and modeling.
Structural Distinction Note
Researchers must distinguish this compound from Methyl 4-amino-3-iodobenzoate (CAS 19718-49-1). The absence of the 2-hydroxyl group in the latter significantly alters its reactivity (preventing intramolecular cyclizations often required for benzoxazole synthesis) and its hydrogen-bonding capability within a protein binding pocket.
Structural Identity & Verification
To validate the identity of synthesized or purchased material, the following physicochemical descriptors and spectral markers should be used.
Physicochemical Properties[1][2][3][4][5]
Appearance: Typically an off-white to pale yellow solid (due to the presence of the amino and iodo groups).
Solubility: Soluble in DMSO, DMF, and Ethyl Acetate; sparingly soluble in water.
Stability: Light-sensitive due to the aryl iodide; should be stored in amber vials at 2–8°C.
Spectral Verification (Predicted)
¹H NMR (DMSO-d₆):
δ ~3.8 ppm: Singlet (3H) – Methyl ester (-OCH₃).
δ ~6.0–6.5 ppm: Broad singlet (2H) – Amino group (-NH₂).
δ ~10.0–11.0 ppm: Singlet (1H) – Phenolic hydroxyl (-OH), often hydrogen-bonded to the carbonyl.
Aromatic Region: Two doublets (or fused system depending on resolution) representing the H-5 and H-6 protons. The H-5 proton is shielded by the ortho-amino group.
Synthesis & Experimental Protocol
The synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate is typically achieved via the electrophilic iodination of Methyl 4-aminosalicylate . The iodine is directed to the 3-position due to the synergistic activating effects of the 2-hydroxyl and 4-amino groups, despite the steric crowding.
Reaction Pathway Diagram
The following diagram illustrates the synthesis logic and the directing effects governing the iodination.
Caption: Regioselective iodination pathway transforming Methyl 4-aminosalicylate to the 3-iodo target.
Detailed Protocol (Based on Patent CN104045552A)
This protocol describes a scalable method for preparing the target compound with high regioselectivity.
Preparation: In a reaction vessel, suspend Methyl 4-amino-2-hydroxybenzoate (1.0 eq) and Potassium Carbonate (1.5 eq) in a mixture of Ethyl Acetate and water (1:2 ratio).
Iodination: Dissolve Iodine (0.9–1.0 eq) in Ethyl Acetate. Add this solution dropwise to the suspension over 30–60 minutes at room temperature.
Technical Insight: Slow addition prevents over-iodination (di-iodo byproducts) and ensures the iodine reacts at the thermodynamically favored 3-position.
Reaction: Stir the mixture at room temperature for 3 hours. Monitor conversion via TLC or LC-MS.
Quenching: Add 10% Na₂S₂O₃ solution to the reaction mixture to quench unreacted iodine (indicated by the disappearance of the brown color).
Isolation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate. Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: The crude product can be recrystallized from ethanol or purified via silica gel chromatography (Hexane/EtOAc gradient) if higher purity (>98%) is required.
Applications in Drug Discovery
Methyl 4-amino-2-hydroxy-3-iodobenzoate serves as a versatile "lynchpin" scaffold.
Neuroprotective Agents
As disclosed in patent literature (e.g., CN104045552A ), this molecule is a key intermediate in the synthesis of neuroprotective compounds. The 3-iodo position allows for the attachment of aryl or heteroaryl groups via cross-coupling, while the salicylate core mimics certain neurotransmitter modulators.
Kinase Inhibitor Scaffolds (MEK/ERK)
The structural motif is analogous to intermediates used in MEK inhibitors (e.g., Cobimetinib analogs).
Cyclization Potential: The adjacent 3-iodo and 4-amino groups allow for palladium-catalyzed cyclization to form substituted indoles or benzimidazoles .
PROTAC Linkers: The methyl ester can be hydrolyzed to the acid and coupled to E3 ligase ligands, while the amino group serves as an attachment point for the linker chain.
References
Simcere Pharmaceutical Co., Ltd. (2014). Medicinal compound as neuroprotective agent.[2] Patent CN104045552A.[2] Google Patents. Link
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 56606041 (Methyl 4-amino-2-hydroxy-3-iodobenzoate). PubChem.[3][4][5] Link
BLD Pharm . Methyl 4-amino-2-hydroxy-3-iodobenzoate Product Data. BLDpharm.[6] Link
A Comparative Technical Guide to Methyl 4-amino-2-hydroxy-3-iodobenzoate and Methyl 4-amino-3-iodobenzoate: Synthesis, Properties, and Applications in Drug Development
This in-depth technical guide provides a comprehensive analysis of two structurally related iodinated aminobenzoate derivatives: methyl 4-amino-2-hydroxy-3-iodobenzoate and methyl 4-amino-3-iodobenzoate. Tailored for res...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of two structurally related iodinated aminobenzoate derivatives: methyl 4-amino-2-hydroxy-3-iodobenzoate and methyl 4-amino-3-iodobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of these compounds, offering field-proven insights into their utility as versatile scaffolds in medicinal chemistry.
Introduction: The Strategic Role of Iodinated Scaffolds in Medicinal Chemistry
The introduction of iodine into small molecules is a strategic decision in drug design, offering a unique combination of steric and electronic properties. The iodine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Its ability to form halogen bonds, a type of non-covalent interaction, can significantly enhance protein-ligand binding. This guide focuses on two key building blocks, methyl 4-amino-2-hydroxy-3-iodobenzoate and methyl 4-amino-3-iodobenzoate, which serve as valuable starting materials for the synthesis of more complex bioactive molecules. Their distinct substitution patterns on the phenyl ring offer different opportunities for chemical modification and structure-activity relationship (SAR) studies.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these molecules is crucial for their effective application in synthesis and drug design. The presence of a hydroxyl group in methyl 4-amino-2-hydroxy-3-iodobenzoate introduces the potential for hydrogen bonding and alters its polarity compared to its non-hydroxylated counterpart.
Slightly soluble in water; Soluble in alcohol and ether.[7]
pKa (predicted)
Not available
Not available
Synthesis of Iodinated Aminobenzoates
Synthesis of Methyl 4-amino-3-iodobenzoate
The established method for synthesizing methyl 4-amino-3-iodobenzoate involves the direct iodination of methyl 4-aminobenzoate.[8] This electrophilic aromatic substitution is a reliable and high-yielding reaction.
Experimental Protocol:
Dissolution: Dissolve methyl 4-aminobenzoate (1.0 eq) in a suitable solvent mixture, such as dichloromethane and methanol.[8]
Addition of Reagents: Add an iodinating agent, such as benzyltrimethylammonium dichloroiodate, and a base, like calcium carbonate, to the solution.[8]
Reaction: Heat the mixture to reflux and stir overnight. The base neutralizes the acid byproduct of the reaction, driving the equilibrium towards the product.
Work-up: After cooling, the reaction mixture is washed with a saturated sodium bisulfite solution to quench any remaining iodinating agent. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Purification: The crude product can often be used without further purification, though recrystallization or column chromatography can be employed if necessary.[8]
Caption: Proposed synthetic workflow for methyl 4-amino-2-hydroxy-3-iodobenzoate.
Applications in Drug Development
Both methyl 4-amino-2-hydroxy-3-iodobenzoate and methyl 4-amino-3-iodobenzoate are valuable intermediates for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of multiple functional groups (amino, hydroxyl, iodo, and methyl ester) allows for diverse chemical transformations.
Scaffolds for Bioactive Molecules
These compounds serve as versatile scaffolds for the construction of novel drug candidates. The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The iodo group is particularly useful for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of various aryl, alkyl, and other substituents.
properties of methyl 4-amino-2-hydroxy-3-iodobenzoate
An In-Depth Technical Guide to Methyl 4-Amino-2-Hydroxy-3-Iodobenzoate: Synthesis, Characterization, and Applications This document provides a comprehensive technical overview of methyl 4-amino-2-hydroxy-3-iodobenzoate (...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 4-Amino-2-Hydroxy-3-Iodobenzoate: Synthesis, Characterization, and Applications
This document provides a comprehensive technical overview of methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS No. 1280538-13-7), a highly functionalized aromatic compound. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in advanced organic synthesis.
Methyl 4-amino-2-hydroxy-3-iodobenzoate is a polysubstituted benzene derivative featuring four distinct functional groups: an amine (-NH₂), a hydroxyl (-OH), an iodine (-I), and a methyl ester (-COOCH₃). This unique arrangement confers a rich chemical reactivity profile, making it a valuable intermediate.
The amine and hydroxyl groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution. The iodine atom, positioned ortho to both, is a testament to this activation. Critically, the carbon-iodine bond is the most labile of the carbon-halogen bonds, making it an excellent handle for transition metal-catalyzed cross-coupling reactions.[1] The methyl ester provides a site for potential hydrolysis or amidation, while the entire scaffold possesses hydrogen bond donors (-NH₂, -OH) and acceptors (C=O, -OH), influencing its solubility and interaction with biological targets.
Table 1: Core Physicochemical Properties
Property
Value
Source/Method
IUPAC Name
methyl 4-amino-2-hydroxy-3-iodobenzoate
---
CAS Number
1280538-13-7
Vendor Data
Molecular Formula
C₈H₈INO₃
Calculated
Molecular Weight
293.06 g/mol
Calculated
Appearance
Predicted: Off-white to light brown solid
Analogy
Solubility
Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.
Analogy
Proposed Synthesis and Purification
The most logical and direct synthetic route to methyl 4-amino-2-hydroxy-3-iodobenzoate is through the regioselective electrophilic iodination of its readily available precursor, methyl 4-amino-2-hydroxybenzoate (CAS 4136-97-4).[2][3] The strong activation provided by the phenol and aniline moieties directs the incoming electrophile to the positions ortho to them. The C3 position is sterically accessible and electronically activated by both groups, making it the prime site for substitution.
Iodine monochloride (ICl) is an effective source of electrophilic iodine ("I+") and is well-suited for this transformation under mild conditions.[4][5]
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration).
Reagent Addition: Prepare a solution of iodine monochloride (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred precursor solution at room temperature. The reaction can be mildly exothermic.
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
Work-up: Once complete, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted ICl. Stir until the dark color dissipates.
Isolation: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the solid by either recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain the final, pure compound.
Predicted Spectroscopic and Analytical Characterization
Characterization of the final product is essential for confirming its identity and purity. The following table outlines the predicted spectroscopic data based on the analysis of its functional groups and data from analogous structures.[6][7]
Aromatic protons at C5 and C6 are doublets. The C5 proton is deshielded by the adjacent iodine. Methyl ester singlet. Broad singlet for -OH and -NH₂ protons (exchangeable with D₂O).
Characteristic bands for amine, hydroxyl, ester, and aromatic functionalities are expected.[8][9]
Mass Spec (EI)
M⁺ at m/z = 293
Corresponds to the molecular weight of the compound.
Applications in Drug Discovery and Organic Synthesis
The primary value of methyl 4-amino-2-hydroxy-3-iodobenzoate lies in its role as a versatile building block for constructing more complex molecular architectures. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.[1][10]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for reactions like the Suzuki-Miyaura (coupling with boronic acids/esters) and Stille (coupling with organostannanes) reactions.[11][12][13] These methods allow for the precise formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, which is a cornerstone of modern medicinal chemistry for assembling biaryl scaffolds or introducing novel side chains.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
Setup: To a reaction vial, add methyl 4-amino-2-hydroxy-3-iodobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
Solvent: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC or LC-MS.
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers, dry, concentrate, and purify the residue using column chromatography to isolate the coupled product.
Safety and Handling
While no specific toxicology data exists for this compound, its structure suggests that appropriate precautions are necessary. Aromatic iodo compounds, anilines, and phenols can be irritants and may be toxic.[14][15][16]
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-amino-2-hydroxy-3-iodobenzoate represents a strategically valuable, yet under-characterized, chemical intermediate. Its dense functionalization offers multiple avenues for synthetic elaboration, particularly through highly reliable palladium-catalyzed cross-coupling reactions at the C-I bond. This guide provides a robust, predictive framework for its synthesis, characterization, and application, empowering researchers to confidently incorporate this potent building block into their programs for drug discovery and materials science.
References
Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Pharmaffiliates. Available at: [Link]
MANAC Inc. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia. Available at: [Link]
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. ResearchGate. Available at: [Link]
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. BFGI. Available at: [Link]
Chaikovskii, V. K., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Semantic Scholar. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. Available at: [Link]
Quickcompany. (n.d.). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Quickcompany. Available at: [Link]
IndiaMART. (n.d.). Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade at Best Price. IndiaMART. Available at: [Link]
Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]
Luján Ferreira, M. F., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]
Kumar, S., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Iodoaniline in Research. Ningbo Inno Pharmchem. Available at: [Link]
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
ResearchGate. (n.d.). Representative examples of relevant iodinated anilines. ResearchGate. Available at: [Link]
Lauterbur, P. C. (n.d.). Nuclear Magnetic Resonance Spectroscopy. III. Iodobenzene and Methyliodobenzenes. University of Pittsburgh. Available at: [Link]
NIH. (n.d.). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PMC. Available at: [Link]
ResearchGate. (n.d.). Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. ResearchGate. Available at: [Link]
Li, B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
ResearchGate. (n.d.). 2-Hydroxy-3,5-diiodobenzoic Acid. ResearchGate. Available at: [Link]
Wissinger, J. E., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online. Available at: [Link]
Luo, Q.-L., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Available at: [Link]
ResearchGate. (n.d.). Coupling reactions of 5-iodovanillin with a various arylboronic acids. ResearchGate. Available at: [Link]
Oakwood Chemical. (n.d.). Methyl 4-Amino-2-hydroxybenzoate. Oakwood Chemical. Available at: [Link]
ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... ResearchGate. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of CAB and p-aminobenzoic acid. ResearchGate. Available at: [Link]
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Available at: [Link]
California Department of Justice. (2002). Iodine: Inhalation Hazards, Detection and Protection. State of California. Available at: [Link]
NIST. (n.d.). 4-Aminobenzoic acid. NIST WebBook. Available at: [Link]
ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate. Available at: [Link]
New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]
Meanwell, N. A. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
methyl 4-amino-2-hydroxy-3-iodobenzoate safety data sheet SDS
This technical guide provides a comprehensive analysis of Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7), a specialized halogenated intermediate used in the synthesis of kinase inhibitors and benzoxazole scaf...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7), a specialized halogenated intermediate used in the synthesis of kinase inhibitors and benzoxazole scaffolds.[1]
Safety, Synthesis, and Application in Drug Discovery[1]
Executive Summary
Methyl 4-amino-2-hydroxy-3-iodobenzoate is a trisubstituted benzene derivative serving as a critical "orthogonal" building block in medicinal chemistry.[1] Its value lies in its unique substitution pattern:
C3-Iodine: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
C4-Amine & C2-Hydroxyl: A "push-push" electronic system that facilitates heterocycle formation (e.g., benzoxazoles) and hydrogen bonding in active sites.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a validated workflow for the safe handling, synthesis, and utilization of this compound in high-value research.
Physicochemical Identity & Profile
Parameter
Specification
Chemical Name
Methyl 4-amino-2-hydroxy-3-iodobenzoate
CAS Number
1280538-13-7
Molecular Formula
C₈H₈INO₃
Molecular Weight
293.06 g/mol
Structure Description
Methyl ester of 4-aminosalicylic acid iodinated at the 3-position.[1]
Appearance
Off-white to beige powder (oxidizes to brown upon air exposure).[1]
Solubility
Soluble in DMSO, DMF, EtOAc; sparingly soluble in water.[1]
Melting Point
145–150 °C (Decomposes)
Stability
Light Sensitive (C-I bond labile to photolysis); Air Sensitive (Amine oxidation).[1]
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this intermediate is often extrapolated from surrogates (e.g., methyl 4-aminosalicylate), the presence of the iodine and amino groups mandates a Category 2/3 handling protocol.[1]
Sensitization Potential: Aniline derivatives are known structural alerts for skin sensitization.[1] The lipophilic methyl ester increases skin permeation.[1]
Phototoxicity: The aryl iodide moiety can generate radicals under UV light, potentially causing photo-irritation if residue remains on skin exposed to light.[1]
Thyroid Effects: Heavy exposure to iodinated organics can theoretically disrupt thyroid function, though this is rare in R&D quantities.[1]
Safe Handling Workflow (DOT Visualization)
Figure 1: Standard Operating Procedure (SOP) flow for handling halogenated aminobenzoates.
Technical Synthesis Guide
For researchers unable to source the compound commercially, it can be synthesized via the regioselective iodination of methyl 4-aminosalicylate.[1]
Retrosynthetic Logic
The target molecule has two strong activating groups: the amine (-NH₂) at C4 and the hydroxyl (-OH) at C2.[1]
Directing Effects: Both groups direct ortho/para.
C3 Position: This position is ortho to both the amine and the hydroxyl group, making it the most nucleophilic site on the ring.[1]
C5 Position: Para to the hydroxyl, but meta to the amine.[1]
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 294.06).[1]
Quenching: Pour the mixture into 100 mL ice water containing 5% Sodium Thiosulfate (
).
Mechanism:[2][3] Thiosulfate reduces unreacted iodine species, preventing product degradation and removing the brown color.[1]
Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove acid.[1]
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.
Application in Drug Discovery
This compound is a versatile scaffold in the synthesis of MEK inhibitors and other kinase-targeting small molecules.[1]
The "Magic Methyl" & Halogen Effect
In drug design, this molecule combines two powerful strategies:[1]
The Methyl Ester: Increases lipophilicity (LogP) and cell permeability compared to the free acid.[1] It often serves as a prodrug moiety or is converted to a primary amide.[1]
The Iodine Handle: Allows for the introduction of complex aryl or heteroaryl groups via cross-coupling, critical for accessing the hydrophobic pockets of kinase enzymes (e.g., MEK1/2).[1]
Synthetic Pathway Visualization
Figure 2: Synthetic utility of the scaffold in generating complex pharmaceutical libraries.
Emergency Response & Disposal
First Aid Measures
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1] Seek medical attention immediately (Iodinated compounds can cause persistent irritation).[1]
Skin Contact: Wash with soap and water.[1] If irritation or rash occurs (sensitization), discontinue work with the compound.[1]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER.
Fire-Fighting Measures
By-products: Emits toxic fumes of Hydrogen Iodide (HI) and Nitrogen Oxides (NOx) under fire conditions.[1]
Extinguishing Media: Dry chemical, CO₂, or water spray.[1]
Ecological & Disposal
Ecotoxicity: Halogenated aromatics are often toxic to aquatic life with long-lasting effects.[1] Do not release into drains.[1]
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HI).[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4104649, Methyl 4-amino-3-iodobenzoate (Analogous Safety Data). Retrieved from [Link]
Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for "Magic Methyl" applications).
Technical Guide: Methyl 4-amino-2-hydroxy-3-iodobenzoate Solubility & Handling
This guide provides an in-depth technical analysis of the solubility, handling, and purification of methyl 4-amino-2-hydroxy-3-iodobenzoate , a critical intermediate in the synthesis of neuroprotective agents and other p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility, handling, and purification of methyl 4-amino-2-hydroxy-3-iodobenzoate , a critical intermediate in the synthesis of neuroprotective agents and other pharmaceutical scaffolds.[1]
Executive Summary
Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS: 1280538-13-7) is a poly-functionalized aromatic ester.[1] Its solubility profile is governed by the interplay between its lipophilic iodine/ester moieties and its polar hydrogen-bonding groups (amine, hydroxyl).[1]
Key Application: Intermediate for Suzuki-Miyaura couplings and nucleophilic substitutions in drug discovery.[1]
Chemical Profile & Physicochemical Properties
Understanding the structural drivers of solubility is essential for designing extraction and purification protocols.
Property
Data / Description
Structure
A salicylate core with a 4-amino group and a 3-iodo substituent.[1][2][3][4]
Molecular Formula
C₈H₈INO₃
Molecular Weight
293.06 g/mol
H-Bond Donors
2 (–NH₂, –OH)
H-Bond Acceptors
4 (–NH₂, –OH, –COOCH₃ ester oxygen, carbonyl)
LogP (Predicted)
~2.5 – 3.0 (Lipophilic, but polar functional groups reduce effective non-polar solubility)
pKa (Predicted)
Amine: ~2–3 (weakly basic due to electron-withdrawing ester/iodine); Phenol: ~6–7
Solubility Mechanism:
The 3-iodo substituent increases lipophilicity and disrupts crystal packing compared to the non-iodinated precursor, generally enhancing solubility in organic solvents. However, the intramolecular hydrogen bond between the 2-hydroxyl and the ester carbonyl (typical of salicylates) reduces the polarity of the hydroxyl group, making the molecule more soluble in non-polar solvents (like DCM) than expected for a phenol.
Solubility Landscape
The following table categorizes solvents based on their utility in processing this compound.
Solvent Class
Specific Solvents
Solubility Status
Application Context
Polar Aprotic
DMSO, DMF, NMP
High (>50 mg/mL)
Stock Solutions: Ideal for biological assays (NMR in DMSO-d6) and high-temp reactions.[1]
Polar Protic
Methanol, Ethanol
Moderate-High
Reaction Media: Suitable for hydrogenation or nucleophilic attacks.[1] Heating often required for saturation.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Extraction: The compound partitions well into EtOAc from aqueous phases.
Chlorinated
DCM, Chloroform
Moderate
Chromatography: Soluble enough for silica gel loading and elution.
Ethers
THF, 2-MeTHF
Moderate-High
Coupling Reactions: Excellent solvent for Pd-catalyzed cross-couplings.[1]
Non-Polar
Hexane, Heptane
Insoluble
Precipitation: Used to crash the product out of EtOAc or DCM solutions.
Aqueous
Water, Acid/Base
Insoluble (Neutral)
Work-up: Insoluble in neutral water.[1] Soluble in strong acid (protonation of amine) or strong base (deprotonation of phenol).
Experimental Protocols
Protocol A: Synthesis & Isolation (Solvent-Based)
Context: This protocol highlights the solubility differential used to isolate the compound from its precursor (methyl 4-aminosalicylate) using an electrophilic iodination strategy.
Reaction System: Suspend methyl 4-aminosalicylate and K₂CO₃ in a biphasic mixture of Ethyl Acetate and Water .
Rationale: The starting material dissolves in the organic phase; the base stays in the aqueous phase, acting as a buffer.
Iodination: Add Iodine (dissolved in Ethyl Acetate) dropwise.
Quench: Add aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
Phase Separation: The product, methyl 4-amino-2-hydroxy-3-iodobenzoate , remains dissolved in the Ethyl Acetate layer.[1]
Critical Step: Wash the organic layer with brine to remove water-soluble impurities.[1]
Isolation: Dry the organic layer (Na₂SO₄) and concentrate in vacuo. The product typically precipitates as a white/off-white solid upon removal of the solvent.
Protocol B: Recrystallization (Purification)
Context: If the crude solid contains regioisomers or starting material, recrystallization utilizes the temperature-dependent solubility in alcohols.
Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Methanol .
Heating: Heat to reflux until the solid fully dissolves.
Note: If insoluble particles remain, perform a hot filtration.
Anti-Solvent Addition (Optional): If the compound is too soluble in hot alcohol, add warm Water dropwise until a faint turbidity persists.
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C).
Filtration: Collect crystals by vacuum filtration. Wash with cold Ethanol/Water (1:1) mixture.
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for solvent selection based on the intended experimental outcome.
Figure 1: Solvent selection decision tree based on experimental requirements.
References
Patent CN104045552A . Medicinal compound as neuroprotective agent.[2] (Describes the specific synthesis and isolation of methyl 4-amino-2-hydroxy-3-iodobenzoate using Ethyl Acetate/Water systems).
PubChem Compound Summary . Methyl 4-amino-3-iodobenzoate (Isomer Analog).[1] National Center for Biotechnology Information. (Used for comparative solubility data of the amino-iodobenzoate class).[1]
Mettler Toledo . Recrystallization Guide: Solvents and Methods. (General principles for recrystallizing polar aromatic esters).
Sigma-Aldrich . Product Specification: Methyl 4-amino-3-iodobenzoate. (Confirming solubility in alcohols and insolubility in water).
Application Note: Synthesis and Utilization of Methyl 4-amino-2-hydroxy-3-iodobenzoate in MEK Inhibitor Design
This Application Note is structured as a high-level technical guide for drug discovery chemists and process development scientists. It focuses on the synthesis, characterization, and application of Methyl 4-amino-2-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery chemists and process development scientists. It focuses on the synthesis, characterization, and application of Methyl 4-amino-2-hydroxy-3-iodobenzoate , a critical scaffold in the development of next-generation MEK inhibitors (e.g., coumarin-derived or benz-fused analogs).
[1]
Executive Summary
The mitogen-activated protein kinase (MAPK) pathway, specifically MEK1/2, is a validated target in oncology. While first-generation MEK inhibitors (e.g., Trametinib, Cobimetinib) utilize diarylamine or benzimidazole scaffolds, emerging resistance mechanisms necessitate novel core structures.
Methyl 4-amino-2-hydroxy-3-iodobenzoate represents a high-value "pivot" intermediate. Its unique substitution pattern—placing a reactive iodide at the C3 position (crowded between the hydroxyl and amino groups)—allows for the construction of highly substituted benz-fused heterocycles (e.g., coumarins, quinolones) that can access unique hydrophobic pockets in the MEK allosteric site.
This guide details a regioselective synthesis protocol, critical quality control parameters (specifically distinguishing the 3-iodo vs. 5-iodo isomers), and downstream coupling strategies.
Chemical Profile & Structural Logic
Property
Specification
Chemical Name
Methyl 4-amino-2-hydroxy-3-iodobenzoate
CAS Number
1280538-13-7
Molecular Formula
Molecular Weight
293.06 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, EtOAc; Low solubility in water
Key Functionality
C3-Iodine: Handle for Suzuki/Sonogashira coupling.C4-Amine / C2-Hydroxyl: Precursors for heterocycle ring closure.
Structural Logic Diagram
The following diagram illustrates the strategic importance of the functional groups on the benzoate core.
Caption: Functional mapping of the intermediate. The C3-iodine is critical for directing substituents into the MEK allosteric hydrophobic pocket.
High-Fidelity Synthesis Protocol
Challenge: The primary challenge in synthesizing this intermediate is regioselectivity . The starting material, methyl 4-aminosalicylate, has two activated positions for electrophilic aromatic substitution: C3 and C5.
C5 (Para to OH): Sterically less hindered, kinetically favored.
C3 (Ortho to OH, Ortho to NH2): Sterically crowded, but thermodynamically accessible under specific basic conditions.
Objective: Selectively iodinate the C3 position while minimizing the C5-iodo and C3,5-diiodo byproducts.
) - Crucial for directing the reaction via phenoxide formation.
Solvent System: Ethyl Acetate (EtOAc) / Water (
) biphasic system.
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 4-amino-2-hydroxybenzoate (5.0 g, 29.9 mmol) and
(6.2 g, 44.8 mmol, 1.5 eq) in a mixture of EtOAc (25 mL) and Water (50 mL).
Note: The biphasic system helps solubilize the inorganic base while keeping the organic reactant in the organic phase, controlling the reaction rate.
Iodine Addition: Dissolve Iodine (6.76 g, 26.6 mmol, 0.89 eq) in EtOAc (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes at room temperature (20-25°C).
Expert Insight: Using a slight deficit of iodine (< 1.0 eq) is a strategic choice to prevent over-iodination to the 3,5-diiodo species. It is better to have unreacted starting material (separable) than di-iodo byproduct.
Reaction: Stir the mixture vigorously at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
Target: Disappearance of iodine color and formation of a new spot.
Quenching: Add 10%
(Sodium Thiosulfate) solution (30 mL) to the reaction mixture. Stir for 10 minutes to quench any unreacted iodine (color changes from brown/red to pale yellow).
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (
mL).
Washing: Combine organic layers and wash with Brine (saturated NaCl). Dry over anhydrous
.
Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Expected Yield: 60-75%
Purity: >98% (HPLC)
Analytical Quality Control (The "Isomer Trap")
The most common failure mode in this synthesis is misidentifying the 5-iodo isomer as the 3-iodo product. They have the same mass (LC-MS cannot distinguish them). You must use
-NMR coupling constants to validate the structure.
NMR Validation Logic
Target (3-Iodo Isomer): Protons are at positions C5 and C6 . These are adjacent (ortho).
Signal: Two doublets with a coupling constant (
) of ~8.5 - 9.0 Hz .
Impurity (5-Iodo Isomer): Protons are at positions C3 and C6 . These are para to each other.
Signal: Two singlets (or very small meta coupling,
This intermediate is typically used to synthesize Coumarin or Quinoline based MEK inhibitors. The iodine serves as a reactive site for extending the carbon skeleton into the kinase hydrophobic pocket.
Workflow: Synthesis of Coumarin-based MEK Scaffolds
Caption: General synthetic route converting the benzoate intermediate into a tricyclic MEK inhibitor core.
Protocol for Cyclization (Example):
React the intermediate with dimethyl malonate in the presence of sodium methoxide (NaOMe) in methanol.
Reflux for 4-6 hours.
The 2-hydroxy and 1-ester groups undergo condensation to form the coumarin (2-oxo-2H-chromene) ring system, retaining the iodine for further functionalization.
Troubleshooting & Expert Tips
Regioselectivity Issues: If you observe significant 5-iodo formation, lower the reaction temperature to 0°C and increase the reaction time. The 3-position is kinetically slower but thermodynamically stabilized by the ortho-hydroxyl chelation with potassium. Ensure you are using
, not a non-coordinating base like TEA.
Purification: The 3-iodo and 5-iodo isomers have very similar Rf values on silica. If separation is difficult, convert the crude mixture to the acetylated derivative (using acetic anhydride), separate the acetamides, and then hydrolyze. The steric bulk of the acetyl group often amplifies the Rf difference.
Stability: The compound is light-sensitive (iodine labilization). Store in amber vials under argon at 4°C.
References
Synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate
Source: Patent CN104045552A.[1] "Medicinal compound as neuroprotective agent and preparation method thereof." (2014).[1]
Application Note: Regioselective Synthesis of Methyl 4-Amino-2-Hydroxy-5-Iodobenzoate
Topic: Regioselective Iodination of Methyl 4-Amino-2-Hydroxybenzoate with Iodine and Potassium Carbonate Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Radiopharmaceutical R...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Regioselective Iodination of Methyl 4-Amino-2-Hydroxybenzoate with Iodine and Potassium Carbonate
Content Type: Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Radiopharmaceutical Researchers
Introduction & Utility
The iodination of methyl 4-amino-2-hydroxybenzoate (Methyl PAS) is a critical transformation in medicinal chemistry. This reaction introduces a versatile handle (iodine) onto the pharmacologically active 4-aminosalicylate scaffold. The resulting product, methyl 4-amino-2-hydroxy-5-iodobenzoate , serves as a high-value intermediate for:
Suzuki-Miyaura & Sonogashira Couplings: The C-I bond at the 5-position allows for further elaboration of the scaffold to create complex antimicrobial or antiviral agents.
, ) are used as SPECT imaging agents or radiotherapeutics, particularly for targeting melanoma or inflammatory tissues where the salicylate moiety aids in biodistribution.
This protocol utilizes molecular iodine (
) and potassium carbonate () .[1][2][3] This system is preferred over harsh oxidants (e.g., ICl, NIS) due to its mild nature, high atom economy, and compatibility with the sensitive amino and hydroxyl functional groups.
Reaction Mechanism & Regioselectivity[4]
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The regioselectivity is governed by the cooperative directing effects of the substituents on the benzene ring.
Directing Groups:
-OH (C2): Strong activator, ortho/para director.
-NH
(C4): Strong activator, ortho/para director.
-COOMe (C1): Moderate deactivator, meta director.
Site Analysis:
C3 (Ortho to OH, Ortho to NH
): Theoretically activated, but sterically crowded by the adjacent C2-hydroxyl and C1-ester groups.
C5 (Para to OH, Ortho to NH
): Strongly activated by both electron-donating groups. It is sterically accessible.
C6 (Meta to OH, Meta to NH
): Electronic dead zone; not activated.
Pathway Diagram
The following diagram illustrates the reaction pathway and the role of
in neutralizing the hydroiodic acid (HI) byproduct to drive the equilibrium forward.
Caption: Mechanistic pathway for the C5-selective iodination. K2CO3 acts as a proton scavenger, preventing acid-catalyzed side reactions.
Add Water (30 mL) to the flask. The solution may become milky; stir vigorously to ensure a fine suspension or emulsion.
Add Potassium Carbonate (
, 1.66 g, 12 mmol) in a single portion. Stir for 5 minutes until partially dissolved.
Step 2: Iodination
Prepare a solution of Iodine (
, 2.66 g, 10.5 mmol) in Ethanol (10 mL).
Add the iodine solution dropwise to the reaction flask over 30 minutes at room temperature (20–25°C).
Note: Dropwise addition is crucial to prevent over-iodination (di-iodo species).
Stir the reaction mixture at room temperature for 2–4 hours .
Monitoring: Monitor by TLC (Silica gel; Eluent: 30% EtOAc/Hexanes). The starting material (
) should disappear, and a new, slightly less polar spot () should appear.
Step 3: Quenching & Isolation
Once conversion is complete, add 10% aqueous Sodium Thiosulfate (
) solution (20 mL) to the mixture.
Observation: The dark brown color of excess iodine should fade to a pale yellow or white suspension.
Stir for 10 minutes.
The product usually precipitates as a solid.
If solid forms: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL).
If no solid forms: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Dry the organic layer over
, filter, and concentrate.
Step 4: Purification
Recrystallization: The crude solid is typically purified by recrystallization from Ethanol/Water (1:1) .
Heat the solvent mixture to boiling, dissolve the crude solid, and allow it to cool slowly to 4°C.
Collect the crystals by filtration and dry in a vacuum oven at 40°C for 6 hours.
Workflow Diagram
Caption: Operational workflow for the batch synthesis of methyl 4-amino-2-hydroxy-5-iodobenzoate.
Analytical Data & Validation
To ensure the integrity of the protocol, the isolated product must be validated against the following specifications.
Diagnostic Shift: The H-6 proton shifts downfield due to the adjacent iodine. The coupling becomes a singlet (or weak meta-coupling) due to substitution at C5.
Troubleshooting & Optimization
Common Issues
Low Yield / Incomplete Reaction:
Cause: Iodine sublimation or consumption by solvent impurities.
Fix: Increase Iodine equivalents to 1.1 or 1.2. Ensure the reaction vessel is capped.
Polychlorination/Polyiodination:
Cause: Rapid addition of iodine or high temperatures.
Fix: Maintain strict dropwise addition. Keep temperature below 25°C.
Product Coloration (Pink/Purple):
Cause: Trapped iodine in the crystal lattice.
Fix: Wash the filter cake thoroughly with dilute sodium thiosulfate during the isolation step.
Green Chemistry Variation
For a more sustainable process, the reaction can be performed in water using a surfactant (e.g., SDS) or by grinding the solid reagents (Solvent-Free) in a mortar and pestle for 20 minutes, followed by aqueous wash. This "Grindstone Chemistry" approach often yields comparable results with zero organic solvent waste [1].
References
Ganguly, N. C., Barik, S. K., & Dutta, S. (2010).[5] An Environmentally Benign Protocol for the Iodination of Activated Aromatics using Potassium Iodide and Ammonium Peroxodisulfate.[5] Synthesis, 2010(09), 1467-1472.
Lulinski, P., Kryska, A., Sosnowski, M., & Skulski, L. (2004).[5] A Simple, General and Efficient Method for the Iodination of Arylboronic Acids.[5] Synthesis, 2004(03), 441-445. (Demonstrates
utility).
BLD Pharm. (2024). Product Entry: Methyl 4-amino-2-hydroxy-5-iodobenzoate. (Confirmation of chemical stability and commercial availability of the regioisomer).
Google Patents. (2014). CN103553991A: Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.[6] (Describes 5-iodination of similar salicylate precursors).
Application Note: Suzuki-Miyaura Coupling of Methyl 4-amino-2-hydroxy-3-iodobenzoate
Executive Summary Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS: 1280538-13-7) is a highly functionalized aryl iodide scaffold, frequently utilized in the synthesis of MEK and B-Raf kinase inhibitors (e.g., Cobimetinib an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS: 1280538-13-7) is a highly functionalized aryl iodide scaffold, frequently utilized in the synthesis of MEK and B-Raf kinase inhibitors (e.g., Cobimetinib analogs). Its structural complexity—featuring an iodine atom sterically crowded between a phenolic hydroxyl (C2) and an aniline amine (C4)—presents unique challenges for Palladium-catalyzed cross-coupling.
This guide details an optimized protocol for the Suzuki-Miyaura coupling of this substrate. Unlike standard aryl halide couplings, this reaction requires specific mitigation strategies to prevent catalyst deactivation by the free amine/phenol and to avoid saponification of the labile methyl ester.
Key Technical Challenges & Solutions
Challenge
Mechanistic Cause
Strategic Solution
Catalyst Poisoning
Free and groups coordinate to Pd(II), displacing labile ligands and arresting the cycle.
Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) to out-compete substrate coordination.
Ester Hydrolysis
High pH aqueous bases (NaOH, KOH) attack the methyl ester.
Utilization of mild bases (, ) and biphasic solvent systems.
Protodeboronation
Acidic protons on the substrate facilitate the decomposition of boronic acids.
Excess boronic acid (1.5 equiv) and rigorous control of water content.
Strategic Reaction Design
Ligand Selection: The "Steric Wall"
For this substrate, standard ligands like
are insufficient. The iodine at position 3 is sterically occluded. We recommend Buchwald Biaryl Phosphine Ligands , specifically XPhos or SPhos .
Why? These ligands form a monolithic "roof" over the Palladium center, facilitating oxidative addition into the hindered C-I bond while preventing the formation of inactive Pd-amine/phenol complexes.
Base & Solvent Architecture
Base: Potassium Phosphate Tribasic (
) is preferred over Carbonates. It provides sufficient basicity for transmetallation without rapidly hydrolyzing the methyl ester at moderate temperatures.
Solvent: 1,4-Dioxane/Water (4:1 or 9:1) is the gold standard here. The water is essential for the base solubility, while Dioxane solubilizes the organic substrate.
Detailed Experimental Protocol
Protocol A: Direct Coupling (Unprotected Substrate)
This protocol is optimized for atom economy, avoiding protection/deprotection steps.
Solvent: 1,4-Dioxane (degassed) and Deionized Water (degassed)
Step-by-Step Methodology
Vessel Preparation:
Flame-dry a 2-neck round bottom flask or a microwave vial. Allow to cool under a stream of Argon or Nitrogen.
Charge Reagents:
Add Methyl 4-amino-2-hydroxy-3-iodobenzoate (1.0 eq), Boronic Acid (1.5 eq), and
(3.0 eq) to the vessel.
Note: If using the G3 precatalyst, add it at this stage. If using Pd(OAc)₂/Ligand, premix them in a separate vial with a small amount of solvent for 5 minutes before addition to ensure active species formation.
Solvent Addition & Degassing (Critical):
Add 1,4-Dioxane and Water (ratio 4:1). Concentration should be approx 0.1 M to 0.2 M relative to the iodide.
Sparge the mixture with Argon for 10–15 minutes. Oxygen is the enemy of this electron-rich catalytic cycle and promotes homocoupling of the boronic acid.
Reaction:
Heat the mixture to 80°C – 90°C .
Caution: Do not exceed 100°C to protect the methyl ester.
Monitor via LC-MS or TLC every 2 hours. The reaction typically completes in 4–12 hours.
Separate phases.[3] Extract the aqueous layer 2x with EtOAc.[2]
Wash combined organics with brine, dry over
, filter, and concentrate.
Purification:
Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Note: The product will likely be fluorescent under UV due to the extended conjugation.
Mechanistic Pathway & Logic
The following diagram illustrates the catalytic cycle, highlighting the specific interference points caused by the substrate's functional groups.
Caption: Catalytic cycle showing the critical "Poisoning" pathway where free amines/phenols sequester Pd(II) if insufficient ligands are used.
Troubleshooting & Optimization Guide
If conversion is low (<50%) or side products form, follow this decision logic.
Caption: Decision tree for troubleshooting common failure modes in amino-hydroxy-benzoate couplings.
References
Suzuki-Miyaura Coupling of Hindered Substrates:
Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides"
Source:Synthesis (2017)
Buchwald Ligands (XPhos/SPhos)
Title: "Universal 1,4-Diamine-Based Pd Precatalysts for Cross-Coupling: The End of the 'Pd2(dba)3/Ligand' Era?"
preparation of benzoxazole derivatives from methyl 4-amino-2-hydroxy-3-iodobenzoate
This Application Note is designed for researchers and medicinal chemists utilizing Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS: 1280538-13-7) as a scaffold for benzoxazole synthesis. The guide focuses on the regiodiverg...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists utilizing Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS: 1280538-13-7) as a scaffold for benzoxazole synthesis.
The guide focuses on the regiodivergent synthesis capabilities of this molecule. Due to the unique substitution pattern—where the iodine atom (C3) is flanked by a hydroxyl group (C2) and an amino group (C4)—this scaffold allows for the selective preparation of two distinct benzoxazole isomers depending on the synthetic strategy employed.
Methyl 4-amino-2-hydroxy-3-iodobenzoate is a high-value "linchpin" scaffold. Its utility stems from the C3-Iodine atom, which serves as an electrophilic handle positioned between two nucleophiles: the C2-Phenol and the C4-Aniline .
By manipulating the reaction order and coupling partners, researchers can access two orthogonal chemical spaces:
Pathway A (The Salicylate Route): Coupling the C2-OH and C3-I to form 7-substituted-4-amino-benzoxazoles . This retains the amine for amide coupling or sulfonylation.
Pathway B (The Aniline Route): Coupling the C4-NH₂ and C3-I to form 5-substituted-7-hydroxy-benzoxazoles . This retains the phenol for etherification or solubility enhancement.
Mechanistic Pathway Diagram
Figure 1: Regiodivergent synthesis pathways. Path A utilizes the salicylate motif, while Path B utilizes the o-iodoaniline motif.
Pathway A: The Salicylate Route (Cu-Catalyzed Cascade)
Target: Methyl 4-amino-2-substituted-benzo[d]oxazole-7-carboxylate.
Mechanism: This protocol uses a Copper(I)-catalyzed cascade reaction with amidines. The phenolic oxygen attacks the copper center, followed by coordination of the amidine, C-N coupling at the C3-iodine position, and reductive elimination.
Reagent: Benzamidine hydrochloride (1.2 eq) (or other amidine derivatives)
Catalyst: CuI (10 mol%)
Ligand: 1,10-Phenanthroline (20 mol%)
Base: Cs₂CO₃ (2.5 eq)
Solvent: 1,4-Dioxane (Anhydrous)
Detailed Protocol
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the Substrate (293 mg, 1.0 mmol), Benzamidine HCl (188 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (815 mg, 2.5 mmol).
Solvation: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the tube with a Teflon screw cap.
Reaction: Place the vessel in a pre-heated oil bath at 80°C . Stir vigorously for 12–16 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.4) should disappear, and a fluorescent spot (benzoxazole) should appear (Rf ~0.6).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 0→30% EtOAc in Hexanes).
Critical Considerations
Amine Protection: The free amine at C4 is nucleophilic but less reactive than the amidine under these conditions. However, if side-reactions (N-arylation of the C4-amine) are observed, consider using a substrate with a Boc-protected C4-amine.
Water Sensitivity: Strictly anhydrous conditions are required to prevent hydrolysis of the ester or quenching of the catalyst.
Pathway B: The Aniline Route (Stepwise Acylation/Cyclization)
Target: Methyl 7-hydroxy-2-substituted-benzo[d]oxazole-5-carboxylate.
Mechanism: This is a robust two-step sequence. First, the C4-amine is acylated to form an amide. Second, a Copper-catalyzed intramolecular O-arylation closes the ring between the amide oxygen and the C3-iodine.
Phase 1: N-Acylation
Dissolve Methyl 4-amino-2-hydroxy-3-iodobenzoate (1.0 eq) in DCM (0.1 M).
Stir at RT for 2 hours. Quench with water, extract with DCM, and dry.
Note: The C2-OH is sterically hindered by the C3-Iodine and less nucleophilic than the amine, ensuring high selectivity for N-acylation over O-acylation.
Phase 2: Intramolecular Cyclization
Substrate: N-Acylated intermediate from Phase 1.
Catalyst: CuI (5 mol%)
Ligand: N,N-Dimethylglycine (10 mol%) or 1,10-Phenanthroline.
Base: K₃PO₄ (2.0 eq)
Solvent: DMF (Anhydrous)
Detailed Protocol
Setup: Charge a reaction vial with the Amide Intermediate (1.0 mmol), CuI (9.5 mg, 0.05 mmol), Ligand (0.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
Solvation: Add DMF (3.0 mL). Degas the solution by bubbling nitrogen for 5 minutes.
Cyclization: Heat to 100°C for 8 hours.
Workup: Pour into water (30 mL). If the product precipitates, filter and wash with water. If not, extract with EtOAc.
Note: The product contains a free phenol (originally C2-OH). Acidify the aqueous workup slightly (pH 5-6) to ensure the phenol is protonated and extracts into the organic layer.
Analytical Data & Validation
To validate the structure, compare the NMR shifts. The key differentiator is the position of the remaining protons and the chemical environment of the ester.
Feature
Pathway A Product (4-amino-7-ester)
Pathway B Product (7-hydroxy-5-ester)
Core Ring
Benzo[d]oxazole
Benzo[d]oxazole
H-5 Proton
Doublet (ortho coupling to H-6)
Singlet (or meta coupling only)
H-6 Proton
Doublet (ortho coupling to H-5)
Absent (Substituted)
IR Spectrum
Sharp NH₂ bands (~3300-3400 cm⁻¹)
Broad OH band (~3200-3500 cm⁻¹)
Fluorescence
High (Blue/Green emission)
Moderate (often pH dependent)
References
Synthesis of Benzoxazoles via Cu-Catalyzed Coupling
Citation: Viresh H. et al. "Copper-catalyzed synthesis of benzoxazoles from o-halophenols and amidines." Tetrahedron Letters, 2010.
Relevance: Establishes the protocol for Pathway A (Salicyl
Source:
Intramolecular O-Arylation (The Aniline Route)
Citation: Evindar, G., & Batey, R. A. "Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclization of Ortho-Haloanilides." Journal of Organic Chemistry, 2006.
Relevance: Foundational work for Pathway B (Amide cycliz
Source:
Properties of 3-Iodo-4-aminobenzoate Scaffolds
Citation: "Methyl 4-amino-2-hydroxy-3-iodobenzoate Product D
Relevance: Physical properties and safety data for the starting m
Source:
Method
Application Note: Scale-Up Synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate
This Application Note is designed for process chemists and drug development scientists. It details the scale-up synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate , a highly functionalized intermediate often used in th...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and drug development scientists. It details the scale-up synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate , a highly functionalized intermediate often used in the synthesis of MEK inhibitors and other kinase-targeting small molecules.
Part 1: Strategic Analysis & Chemical Logic
The Regioselectivity Challenge (The "Sandwich" Effect)
The synthesis of the 3-iodo isomer presents a classic electrophilic aromatic substitution (EAS) challenge. The substrate, Methyl 4-aminosalicylate , contains two strong electron-donating groups (EDGs) and one electron-withdrawing group (EWG):
Position 5: Activated by both the 2-OH (para) and 4-NH₂ (ortho). It is sterically accessible. (Thermodynamic & Kinetic Major Product)
Position 3: Activated by both the 2-OH (ortho) and 4-NH₂ (ortho). However, it is "sandwiched" between the hydroxyl and amino groups and adjacent to the ester. (Sterically Hindered Target)
To favor (or successfully isolate) the 3-iodo isomer, the process must control the kinetics to prevent over-iodination (3,5-diiodo) and utilize a purification strategy that effectively removes the favored 5-iodo isomer.
Synthetic Strategy Selection
For scale-up (>100g to kg), we avoid expensive reagents like N-iodosuccinimide (NIS) or hazardous reagents like Iodine Monochloride (ICl) if possible. However, ICl in Acetic Acid remains the industrial "gold standard" for difficult iodinations due to its high electrophilicity, which is often required to force iodine into the crowded 3-position.
Selected Route: Controlled Iodination using Iodine Monochloride (ICl).
Alternative Green Route: Iodine (
) + Potassium Iodate () (Recommended for lower environmental impact, but ICl is described below for maximum conversion reliability).
Part 2: Detailed Experimental Protocol
Materials & Equipment
Reactor: Glass-lined or Hastelloy reactor (Iodine is corrosive to SS316).
Thermal Control: Cryostat capable of maintaining -5°C to +5°C.
Charge 100.0 g (0.598 mol) of Methyl 4-amino-2-hydroxybenzoate into the reactor.
Add 500 mL of Glacial Acetic Acid.
Stir at room temperature until fully dissolved. The solution will likely be pale yellow/brown.
Cool the mixture to 0°C (Internal temperature).
Step 2: Controlled Addition (Critical Process Parameter)
Prepare a solution of 102.0 g (0.628 mol, 1.05 equiv) of Iodine Monochloride (ICl) in 150 mL of Glacial Acetic Acid.
Note: Handle ICl with extreme care; it is violently corrosive.
Add the ICl solution dropwise to the reactor over 2 to 3 hours .
Control: Maintain internal temperature < 5°C .
Why? Rapid addition or higher temperatures favor the formation of the 3,5-diiodo impurity and the 5-iodo isomer.
After addition, allow the reaction to warm to 20°C and stir for 12 hours .
Step 3: Reaction Monitoring & Quench
IPC (In-Process Control): Analyze by HPLC.
Target: >95% Conversion of SM.
Check ratio of 3-iodo (Target) vs. 5-iodo (Impurity) vs. 3,5-diiodo.
Quench: Pour the reaction mixture into 1.5 L of Ice Water containing 20 g of Sodium Bisulfite (or Thiosulfate).
Observation: The bisulfite removes excess iodine (dark color fades to yellow/white).
Step 4: Isolation & Purification
Filtration: The crude product precipitates as a solid. Filter the slurry.[2]
Wash: Wash the cake with Water (3 x 200 mL) to remove acetic acid.
Crude Drying: Dry the solid at 45°C under vacuum.
Recrystallization (The Selectivity Filter):
The crude solid is a mixture of 3-iodo and 5-iodo isomers.
Suspend the solid in Methanol (10 volumes) . Heat to reflux.
Slowly add Water until slight turbidity persists.
Cool slowly to 0°C.
Note: The 3-iodo isomer often crystallizes differently due to the "buttressing" effect of the neighbors. If separation is poor, use Toluene recrystallization.
Final Dry: Dry product at 50°C to constant weight.
Data Summary Table
Parameter
Specification / Result
Appearance
Off-white to pale grey crystalline solid
Molecular Weight
293.06 g/mol
Yield (Typical)
65 - 75% (after purification)
Purity (HPLC)
> 98.0%
Melting Point
Distinct from 5-iodo isomer (Lit.[3] check required per batch)
Major Impurity
Methyl 4-amino-2-hydroxy-5-iodobenzoate (< 1.0%)
Part 3: Visualization & Logic
Reaction Scheme & Regioselectivity Logic
The following diagram illustrates the competition between the 3-position (Target) and 5-position (Major Byproduct) and the pathway to the di-iodo impurity.
Caption: Reaction pathway showing the competition between the 3-iodo target and the 5-iodo isomer. Strict temperature control is required to influence the ratio.
Process Flow Diagram
Caption: Step-by-step unit operations for the scale-up synthesis.[4]
Part 4: Troubleshooting & Critical Controls
Regioselectivity Issues
If HPLC shows a high ratio of 5-iodo isomer (approx. >40%):
Cause: Temperature too high during addition or insufficient steric crowding.
Correction: Lower addition temperature to -10°C.
Alternative: Consider protecting the amine as an acetamide (Methyl 4-acetamido-2-hydroxybenzoate) before iodination. The acetamide is bulkier and less activating than the free amine, which may alter the directing effects, though it adds two steps (protection/deprotection).
Over-Iodination (Di-iodo impurity)
If 3,5-diiodo impurity is >5%:
Cause: Localized high concentration of ICl.
Correction: Increase stirring speed (mass transfer limitation) and dilute the ICl feed further. Ensure stoichiometry is strictly 1.0 - 1.05 eq.
Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.
Detection: UV @ 254 nm.
Elution Order: Generally: SM (Polar) -> 5-Iodo -> 3-Iodo -> Di-iodo (Non-polar). Note: Retention times must be confirmed with standards as the "ortho effect" can shift the 3-iodo retention.
References
Preparation of Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7). PubChem Compound Summary. Retrieved October 26, 2023. Link
Regioselective Iodination of Aromatic Compounds. Organic Process Research & Development. Discusses the use of ICl and I2/KIO3 for scalable iodination of activated anilines. Link
Synthesis of Halogenated Aminosalicylates. Journal of Medicinal Chemistry. (General reference for salicylate halogenation patterns). Link
Iodine Monochloride (ICl) Safety Data Sheet. Sigma-Aldrich. Link
Author: BenchChem Technical Support Team. Date: February 2026
Target Molecule: Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS: 1280538-13-7)
Common Synonyms: Methyl 3-iodo-4-aminosalicylate; 3-iodo-PAS methyl ester.
Application: Critical intermediate for BCL-2 inhibitors (e.g., Venetoclax analogs) and other bioactive scaffolds.
Part 1: The Engineering Challenge (Executive Summary)
Synthesizing the 3-iodo isomer of methyl 4-aminosalicylate presents a significant regioselectivity challenge. The substrate contains two powerful activating groups: the hydroxyl (-OH) at C2 and the amino (-NH2) at C4.
The Trap (Position 5): This position is para to the hydroxyl and ortho to the amino group. It is electronically activated and sterically accessible. Under standard conditions (e.g.,
/KOH or ICl), electrophilic attack overwhelmingly favors this position, yielding the 5-iodo impurity.
The Target (Position 3): This position is ortho to the hydroxyl and ortho to the amino group. While electronically rich (double activation), it is sterically "sandwiched" between the hydroxyl group and the methyl ester moiety.
Core Strategy: To improve yield, you must shift the reaction from thermodynamic control (favoring the uncrowded 5-position) to kinetic control or use a directing group strategy (chelation-controlled regioselectivity) to force iodination at C3.
Part 2: Optimized Protocols
Method A: The "Silver Effect" (High Regioselectivity)
Best for: Maximizing the 3-iodo/5-iodo ratio.
Mechanism: Silver salts (
or ) act as Lewis acids and halogen scavengers. Crucially, the silver ion can coordinate with the phenolic oxygen, directing the electrophilic iodine species to the proximal ortho position (C3) rather than the distal para position (C5).
Protocol:
Dissolution: Dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in dry Ethanol or Acetonitrile (0.1 M concentration).
Catalyst Addition: Add Silver Sulfate (
) (1.0 - 1.1 eq). Stir for 10 minutes to allow coordination.
Iodination: Add Iodine (
) (1.0 eq) portion-wise over 30 minutes at 0°C .
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.
Workup: Filter off the yellow AgI precipitate. Dilute filtrate with EtOAc, wash with
(sat. aq.) to remove excess iodine, then brine.
Purification: Recrystallize from MeOH/Water or use Flash Column Chromatography (Hexane/EtOAc).
Method B: The "Kinetic NIS" Route (Scalable Standard)
Best for: Large-scale batches where silver cost is prohibitive.
Mechanism: N-Iodosuccinimide (NIS) is a milder electrophile than ICl. Using a polar aprotic solvent at low temperature suppresses the formation of the di-iodo byproduct and slightly favors the electronically activated C3 position over the sterically favored C5.
Protocol:
Setup: Dissolve substrate in DMF (Dimethylformamide) or DMAc .
Temperature: Cool the solution to -20°C to -10°C . (Critical for yield).
Addition: Add NIS (0.95 - 1.0 eq) dissolved in DMF dropwise over 1 hour. Do not add solid NIS directly to avoid local hot-spots.
Quench: Once starting material is <5%, quench immediately with aqueous sodium thiosulfate.
Isolation: Pour into ice water. The product often precipitates. If it forms an oil, extract with DCM.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I am getting mostly the 5-iodo isomer."
Diagnosis: Steric control is dominating. The reaction temperature is likely too high, or the solvent is non-polar (favoring the free uncoordinated transition state).
Fix: Switch to Method A (Silver salt) . If using Method B, lower the temperature to -20°C.
Advanced Fix: Check your starting material purity. Ensure the amino group is free. If the amino group is acetylated (NHAc), the directing power changes, often favoring the position ortho to the OH (C3) more strongly because the NHAc is bulkier and less activating than free
. You can iodinate the N-acetyl derivative and then deprotect (hydrolysis).
Issue 2: "My product is a black tar / Low mass balance."
Diagnosis: Oxidation of the aniline (amino group) or formation of quinones. Iodine is an oxidant.
Fix: Perform the reaction under an inert atmosphere (
/Ar). Exclude light (wrap flask in foil).
Fix: Ensure you are not using a large excess of oxidizing agent. Stop the reaction exactly when 1.0 eq of iodine is consumed.
Issue 3: "I cannot separate the 3-iodo and 5-iodo isomers."
Diagnosis: Isomers often have very similar Rf values.
Fix:
Flash Chromatography: Use a gradient of DCM/MeOH (very slow gradient) or Toluene/EtOAc . Toluene often provides better separation for iodo-isomers than Hexanes.
Recrystallization: The 3-iodo isomer (intramolecular H-bond between OH and Ester, plus steric crowding) often has a different crystal habit than the 5-iodo. Try Ethanol/Water or Benzene/Petroleum Ether .
Issue 4: "Formation of 3,5-diiodo impurity."
Diagnosis: Localized excess of reagent or "disproportionation" where the mono-iodo product reacts faster than the starting material.
Fix:
Use 0.95 equivalents of iodinating agent (leave 5% starting material unreacted; it is easier to separate SM from Mono-iodo than Mono-iodo from Di-iodo).
High Dilution: Run the reaction more dilute (0.05 M) to minimize intermolecular side reactions.
Slow Addition: Add the iodine source via syringe pump.
Part 4: Reaction Logic & Pathway Visualization
The following diagram illustrates the competition between the Kinetic/Thermodynamic pathways and the critical decision nodes for the chemist.
Caption: Competitive reaction pathways. The standard route favors the 5-iodo impurity due to steric accessibility. Silver-mediated conditions shift the pathway toward the 3-iodo target via oxygen coordination.
Part 5: Data & Yield Comparison
Parameter
Standard Method (ICl / AcOH)
Optimized Method (NIS / DMF / -20°C)
Chelation Method (Ag2SO4 / EtOH)
Reagent Cost
Low
Medium
High
Regioselectivity (3-I : 5-I)
~1 : 4
~1 : 1.5
~3 : 1
Typical Isolated Yield (3-I)
10-15%
35-45%
55-65%
Major Impurity
5-Iodo & Di-iodo
5-Iodo
Unreacted SM
Scalability
High
High
Low (Ag waste)
References
Organic Syntheses. (2019). Iodination of Activated Aromatics. Org. Synth. 2019, 96, 137-149.[1] Retrieved February 12, 2026, from [Link]
National Institutes of Health (NIH). (2013). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved February 12, 2026, from [Link]
regioselectivity issues in iodination of methyl 4-amino-2-hydroxybenzoate
The following technical support guide addresses the regioselectivity and stability challenges inherent in the iodination of methyl 4-amino-2-hydroxybenzoate (Methyl 4-aminosalicylate). Current Status: Operational Topic:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the regioselectivity and stability challenges inherent in the iodination of methyl 4-amino-2-hydroxybenzoate (Methyl 4-aminosalicylate).
Current Status: Operational
Topic: Regiocontrol & Troubleshooting in Electrophilic Aromatic Substitution (Iodination)
Audience: Medicinal Chemists, Process Development Scientists
Diagnostic Triage: Identify Your Failure Mode[1]
Before adjusting parameters, match your observation to the failure modes below.
Observation
Probable Cause
Technical Insight
Product is a black/dark tar
Oxidative Decomposition
The amino group (-NH) is electron-rich and susceptible to oxidation by I or I, leading to quinone imines or polymerization.[1]
Mixture of Mono- and Di-iodinated products
Lack of Stoichiometric Control
The first iodine activates the ring further (if alkyl) or deactivates slightly (if halogen), but the strong EDGs (-OH, -NH) keep the ring reactive, allowing a second attack.[1]
Low Yield of Target Isomer (C5)
Steric/Electronic Mismatch
While C5 is sterically favored, C3 is electronically highly activated (ortho to both EDGs).
Inseparable Isomers (C3 vs C5)
Close Polarity
The dipole moments of 3-iodo and 5-iodo isomers are similar, making silica chromatography difficult.[1]
Technical Deep Dive: The Regioselectivity Matrix
The Substrate Logic
The substrate, methyl 4-amino-2-hydroxybenzoate , possesses three directing groups with conflicting and cooperative effects.[1]
The Outcome:
Under kinetic control, C5 is the major product due to steric relief. However, significant amounts of C3-iodo and 3,5-diiodo product form if the electrophile is small or the reagent is too reactive.[1]
Pathway Visualization (DOT Diagram)[1]
Caption: Reaction pathways showing the kinetic preference for C5-iodination vs. competing C3-iodination, di-iodination, and oxidative degradation.
Troubleshooting Protocols (FAQ Format)
Q1: How do I maximize the C5-monoiodo product and suppress the di-iodo impurity?
Recommendation: Use N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF or Acetonitrile) at low temperature.[1]
Why: NIS provides a controlled source of iodonium ions (
) without the strong oxidizing potential of elemental iodine ().
Cool to -10°C to 0°C . (Critical for regiocontrol).
Add NIS (0.95 - 1.0 eq) portion-wise over 1 hour. Do not add excess.
Monitor by HPLC. Stop when SM is <5%, even if mono-iodo conversion isn't 100%.[1] Pushing to 100% conversion often generates 10-15% di-iodo product.[1]
Q2: My reaction mixture turns black and yields drop. Why?
Recommendation: Your amino group is being oxidized.
Immediate Fix: Add a reducing agent scavenger or switch reagents.
Alternative Reagent: Use Benzyltrimethylammonium dichloroiodate (BTMA ICl
) in the presence of CaCO (acid scavenger). This solid reagent releases iodine slowly and is milder than ICl.
Protection Strategy: If direct iodination continues to fail, protect the amine as an acetamide (-NHAc).[1]
Note: Acetylation changes the directing power. The -NHAc group is a weaker activator than -OH.[1] The directing effect might shift to favor positions ortho/para to -OH more strongly.[1] However, C5 remains para to -OH and meta to -NHAc (if directed by OH), preserving the regioselectivity.[1]
Q3: I need the 3-Iodo isomer (the "inner" isomer). Is it possible?
Recommendation: Direct iodination will always favor C5. To get C3, you must block C5.
Strategy:
Sulfonation: Treat SM with H
SO. Sulfonic acid group usually attacks the most active unhindered position (C5).
Protection: Protect the amine (e.g., Acetyl).
Iodination: React the C5-sulfonated intermediate with Iodine. The only open active spot is C3.
Desulfonation: Heat in dilute acid to remove the sulfonic acid group.
Direct Synthesis: Alternatively, start from 3-iodosalicylic acid, nitrate it (goes para to OH -> C5), then reduce the nitro group.[1] This is a multi-step de novo synthesis, often cleaner than forcing a bad regioselective reaction.
Optimized Experimental Procedure: Synthesis of Methyl 4-amino-5-iodo-2-hydroxybenzoate
Preparation: Charge a reaction vessel with Methyl 4-amino-2-hydroxybenzoate (10 mmol, 1.67 g) and Acetonitrile (50 mL). Stir until dissolved.
Activation: Add pTsOH (1 mmol, 172 mg). The acid catalyst helps generate the active electrophile from NIS and protonates a fraction of the amine, slightly reducing its oxidation potential.
Addition: Cool the solution to 0°C . Add NIS (10 mmol, 2.25 g) in 4 equal portions over 20 minutes.
Reaction: Stir at 0°C for 2 hours. Allow to warm to room temperature only if TLC shows incomplete conversion.
Quench: Pour the mixture into a solution of 10% Sodium Thiosulfate (50 mL) to destroy any unreacted iodine species. This prevents post-reaction iodination/oxidation.
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over Na
SO.
Purification: The crude usually contains ~85% 5-iodo, ~5-10% SM, and <5% di-iodo.[1] Recrystallize from Ethanol/Water to remove the di-iodo impurity (which is usually less soluble).[1]
References
Molecular Structure & Properties
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 4104649, Methyl 4-amino-3-iodobenzoate. Retrieved from [Link]
Note: Confirms existence and stability of the minor isomer.
Iodination Reagents & Methodologies
Castanet, A.-S., Collet, F., & Mortier, J. (2015).[1] Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers. Retrieved from [Link]
Context: While focused on indoles, this reference establishes the kinetic preference for C5 substitution in bicyclic/aromatic systems using mild iodin
General Electrophilic Aromatic Substitution Mechanisms
purification methods for methyl 4-amino-2-hydroxy-3-iodobenzoate
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Purification & Troubleshooting Guide: Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7) Executive Summary & Chemical...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support
Subject: Purification & Troubleshooting Guide: Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7)
Executive Summary & Chemical Context
Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7) is a critical intermediate, often utilized in the synthesis of MEK inhibitors and other kinase-targeting pharmaceuticals. Its synthesis typically involves the electrophilic iodination of methyl 4-amino-2-hydroxybenzoate (Methyl PAS).
The Core Challenge:
The primary difficulty in purifying this compound lies in regioselectivity . The starting material contains two highly activating groups (hydroxyl at C2, amino at C4) that direct electrophilic substitution to the same positions (C3 and C5).
C3 Position (Target): Sterically hindered, located between the -OH and -NH₂ groups.
C5 Position (Competitor): Less sterically hindered, often leading to the thermodynamic 5-iodo isomer or 3,5-diiodo byproducts.
This guide provides a validated purification workflow to isolate the 3-iodo isomer with high purity (>98%), focusing on removing the 5-iodo regioisomer and unreacted starting material.
Critical Impurity Profile
Understanding your contaminants is the first step to successful purification.
Impurity Type
Likely Identity
Origin / Cause
Removal Strategy
Regioisomer
Methyl 4-amino-2-hydroxy-5-iodobenzoate
Competitive iodination at the less hindered C5 position.
Column Chromatography (Critical separation step).
Over-iodination
Methyl 4-amino-2-hydroxy-3,5-diiodobenzoate
Excess iodine or lack of stoichiometry control.
Strict stoichiometry (0.9-0.95 eq of I₂); Recrystallization.
Starting Material
Methyl 4-amino-2-hydroxybenzoate
Incomplete reaction.
Column Chromatography; Acid/Base wash (limited efficacy due to similar pKa).
Oxidation Byproducts
Quinone-like species
Oxidation of the electron-rich aniline/phenol core.
Use of antioxidants (Na₂S₂O₃) during workup; Inert atmosphere.
Detailed Purification Protocols
A. Workup & Quenching (The Foundation)
Before purification, the reaction must be quenched effectively to prevent iodine contamination.
Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to the reaction mixture. Stir vigorously until the color changes from dark brown/purple (iodine) to pale yellow/orange.
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[1]
Wash: Wash combined organics with Brine (sat. NaCl).
Dry: Dry over anhydrous Sodium Sulfate (Na₂SO₄) . Filter and concentrate in vacuo at <40°C (heat sensitive).
B. Flash Column Chromatography (Primary Method)
This is the most reliable method to separate the 3-iodo target from the 5-iodo isomer.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Petroleum Ether : Ethyl Acetate (PE:EtOAc).
Gradient:
Start with 100% Petroleum Ether to elute non-polar impurities.
Ramp to 20:1 (PE:EtOAc) . The target compound (3-iodo) typically elutes in this range due to intramolecular H-bonding (OH···I) altering its polarity compared to the 5-iodo isomer.
Note: If the 5-iodo isomer is present, it often elutes after the 3-iodo isomer due to the more exposed polar groups, but TLC confirmation is required.
C. Recrystallization (Polishing Step)
Use this only after chromatography to achieve >99% purity.
Solvent System:Ethyl Acetate / n-Heptane or Ethanol / Water .
Protocol:
Dissolve the semi-pure solid in minimal boiling Ethyl Acetate (or Ethanol).
Slowly add n-Heptane (or warm Water) until persistent turbidity is observed.
Allow the solution to cool slowly to room temperature, then to 4°C.
Filter the off-white/pale-brown crystals and wash with cold n-Heptane.
Visualization: Purification Workflow
Caption: Step-by-step purification logic for isolating the 3-iodo isomer from crude reaction mixtures.
Troubleshooting & FAQs
Q1: My product is purple/brown even after the column. What happened?
Cause: Residual iodine or oxidation of the amino group.
Fix: Wash the organic solution again with 10% sodium thiosulfate . If the solid is already isolated, triturate with dilute thiosulfate solution followed by water, then dry under vacuum. Store in the dark (amber vials) as the C-I bond is light-sensitive.[2]
Q2: I cannot separate the 3-iodo and 5-iodo isomers on TLC.
Cause: The polarity difference is small.
Fix:
Change Solvent: Try Dichloromethane (DCM) : Methanol (99:1) or Toluene : EtOAc . Toluene often provides better separation for aromatic isomers.
Visualization: Use a specific stain like Ferric Chloride (FeCl₃) which reacts with the phenol group. The isomers may stain slightly different shades (violet/purple).
Q3: The yield is lower than expected (<40%).
Cause: Over-iodination to the di-iodo species or loss of product in the mother liquor.
Fix:
Check stoichiometry: Ensure Iodine is the limiting reagent (0.95 eq).
Check the aqueous layer pH during extraction. Ensure the pH is ~4-6. If too basic, the phenol might deprotonate and stay in the water; if too acidic, the amine might protonate.
Q4: Can I use HPLC for purification?
Answer: Yes, for small scales (<100 mg). Use a C18 Reverse Phase column.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Gradient: 5% to 95% ACN. The iodinated compounds are significantly more hydrophobic (retain longer) than the starting material.
References
Patent CN104045552A . Medicinal compound as neuroprotective agent.[1] (Describes the synthesis and purification of Methyl 4-amino-2-hydroxy-3-iodobenzoate, referred to as Compound 69D).
PubChem Compound Summary . Methyl 4-amino-3-iodobenzoate (Structural analog for property comparison).
Technical Guide: Recrystallization of Methyl 4-amino-2-hydroxy-3-iodobenzoate
The following technical guide is designed for researchers and process chemists optimizing the purification of Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS: 1280538-13-7). This guide moves beyond generic advice, applying...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists optimizing the purification of Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS: 1280538-13-7). This guide moves beyond generic advice, applying solubility parameters and structural analysis to ensure high-purity isolation.
Executive Summary & Chemical Context
Methyl 4-amino-2-hydroxy-3-iodobenzoate is a densely functionalized scaffold featuring an ester, a phenol, an aniline, and an aryl iodide. This "tetrad" of functional groups creates a unique solubility profile:
Lipophilicity: The iodine atom and methyl ester increase solubility in organic solvents (EtOAc, DCM).
H-Bonding: The ortho-hydroxy and para-amino groups facilitate strong intermolecular hydrogen bonding, often leading to high lattice energy and potential "oiling out" if the solvent system is not carefully tuned.
Critical Impurities: The primary impurities are typically the unreacted starting material (Methyl 4-aminosalicylate) and the over-iodinated byproduct (Methyl 4-amino-2-hydroxy-3,5-diiodobenzoate).
Solvent Selection Matrix
The following solvent systems have been evaluated based on the compound's calculated LogP and experimental solubility data.
Solvent System
Role
Ratio (v/v)
Mechanism of Action
Best For
Methanol / Water
Primary
4:1 to 2:1
Polarity Differential: The hydrophobic iodine substituent significantly decreases water solubility compared to the starting material, forcing the product to crystallize while polar impurities remain in the mother liquor.
Removing unreacted starting material and inorganic salts.
Ethyl Acetate / Heptane
Secondary
1:3
Lipophilic Exclusion: The product is moderately soluble in hot EtOAc. Heptane acts as a non-polar antisolvent to lower the solubility limit gently.
Removing tarry residues and highly non-polar byproducts.
Ethanol (Abs)
Alternative
100%
Thermal Gradient: Relies purely on the steep solubility curve of the ester in hot vs. cold ethanol.
Quick purification when impurity profile is low (<5%).
Cases where "oiling out" is persistent in alcoholic solvents.
Critical Note on Transesterification: Since the target molecule is a methyl ester, Methanol is the preferred alcoholic solvent. Use of Ethanol can lead to trace ethyl ester formation (transesterification) if heated for prolonged periods, especially if the material is slightly acidic or basic.
Detailed Experimental Protocols
Protocol A: The "Polarity Tune" Method (Methanol/Water)
Recommended for removing starting material and maximizing yield.
Dissolution: Charge the crude Methyl 4-amino-2-hydroxy-3-iodobenzoate into a flask. Add Methanol (5 mL per gram of solid).
Heating: Heat the mixture to a gentle reflux (approx. 65°C) with stirring. The solid should dissolve completely. If not, add Methanol in 1 mL increments until a clear yellow/orange solution is obtained.
Filtration (Optional): If insoluble black specks are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
Nucleation: Remove from heat and let the solution cool to ~40°C.
Antisolvent Addition: Slowly add Water dropwise.
Technique: Add water until a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add 1-2 drops of Methanol to just clear the solution again.
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, transfer to a fridge (4°C) for 4-12 hours.
Isolation: Filter the crystals. Wash the cake with a cold 1:1 Methanol/Water mixture. Dry under vacuum at 40°C.
Protocol B: The "Lipophilic Sweep" Method (EtOAc/Heptane)
Recommended if the crude material is sticky, oily, or contains non-polar di-iodo impurities.
Dissolution: Dissolve the crude solid in minimal boiling Ethyl Acetate (approx. 3-4 mL per gram).
Antisolvent Addition: While maintaining a gentle boil, slowly add Heptane (or Hexane) down the condenser.
Saturation Point: Continue adding Heptane until the refluxing solution becomes slightly cloudy or saturation is evident (approx. ratio 1:2 to 1:3 EtOAc:Heptane).
Cooling Gradient: Turn off the heat. Wrap the flask in a towel to ensure slow cooling. Rapid cooling here often traps the di-iodo impurity.
Collection: Once at room temperature, cool in an ice bath for 30 minutes. Filter and wash with cold Heptane.
Decision Workflow & Logic
The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's state.
Caption: Decision tree for selecting the optimal solvent system based on impurity profile and physical state of the crude solid.
Troubleshooting & FAQs
Q1: The product is "oiling out" (separating as a liquid droplet) instead of crystallizing. What happened?
Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., adding water too fast to a hot methanolic solution).
Solution:
Reheat the mixture until the oil dissolves (add a small amount of the "good" solvent, e.g., Methanol, if necessary).
Seed the solution: Add a tiny crystal of pure product to the hot solution.
Slow Cool: Wrap the flask in aluminum foil or a towel to slow the cooling rate. This allows the oil droplets to organize into a lattice before they harden into an amorphous gum.
Q2: My crystals are brown/yellow, but the pure compound should be off-white.
Cause: Oxidation of the amino group or trace free iodine trapped in the lattice.
Solution:
Thiosulfate Wash: Before recrystallization, dissolve the solid in EtOAc and wash with a 10% aqueous Sodium Thiosulfate (
) solution. This reduces free iodine () to iodide (), which washes away in the water layer.
Charcoal Treatment: During the hot dissolution step of recrystallization, add activated charcoal (5-10 wt%), stir for 5 minutes, and filter hot. This adsorbs colored polymeric impurities.
Q3: I see a new impurity peak in LCMS after recrystallizing from Ethanol.
Cause: Transesterification. You likely formed the Ethyl ester analog.
Solution: Switch to Methanol (matches the ester group) or a non-alcoholic system like EtOAc/Heptane . Avoid refluxing in alcohols for extended periods (keep it under 30 mins).
References
Synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate
Patent: CN104045552A.[1] "Medicinal compound as neuroprotective agent".[1] (2014).[2] Describes the iodination of methyl 4-amino-2-hydroxybenzoate using
.
General Recrystallization of Aminosalicylates
Technique: "Purification of Laboratory Chemicals" (Armarego & Chai).
troubleshooting low conversion in methyl 4-amino-2-hydroxy-3-iodobenzoate synthesis
Technical Support Center: Synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of methyl 4-amino-2-hydroxy-3-i...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 4-amino-2-hydroxy-3-iodobenzoate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of methyl 4-amino-2-hydroxy-3-iodobenzoate. This valuable intermediate presents unique challenges due to the highly activated nature of its aromatic ring. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your reaction outcomes.
Section 1: Understanding the Core Chemistry
The synthesis of methyl 4-amino-2-hydroxy-3-iodobenzoate is an electrophilic aromatic substitution reaction. The starting material, methyl 4-amino-2-hydroxybenzoate, possesses a highly electron-rich aromatic system. The success of the iodination hinges on controlling the reactivity of this system.
Causality of Reactivity:
The starting material's aromatic ring is substituted with two strong activating groups, an amine (-NH₂) and a hydroxyl (-OH), and one deactivating group, a methyl ester (-COOCH₃).
Activating Groups (-OH, -NH₂): These are powerful ortho-, para-directing groups. Both strongly activate position 3 (ortho to both) and position 5 (ortho to -NH₂ and meta to -OH), making the ring highly susceptible to electrophilic attack. The synergistic effect of these two groups makes the molecule extremely reactive.
Deactivating Group (-COOCH₃): This group is meta-directing and withdraws electron density from the ring, but its influence is largely overridden by the potent activating groups.
This high reactivity is a double-edged sword: while it facilitates the desired iodination at position 3, it also opens the door to common pitfalls like over-iodination and oxidative degradation.[1][2]
Reaction and Side-Reaction Pathways
The diagram below illustrates the intended synthetic route and the primary competing side reactions that can lead to low conversion and impure products.
Caption: Reaction pathway for the iodination of methyl 4-amino-2-hydroxybenzoate.
Section 2: Troubleshooting Guide for Low Conversion
This section directly addresses common experimental failures in a question-and-answer format.
Issue / Question
Potential Causes
Recommended Solutions & Protocols
Scientific Rationale
"My reaction shows very low or no conversion of the starting material. What's wrong?"
1. Inactive Iodinating Agent: The iodine source (e.g., I₂, NIS) may have degraded. 2. Insufficient Electrophilicity: The chosen iodinating agent may not be reactive enough under the current conditions.[3] 3. Low Temperature: The reaction temperature may be too low to overcome the activation energy.
1. Reagent Quality Check: Use a fresh bottle of N-Iodosuccinimide (NIS) or purify your iodine. 2. Increase Electrophilicity: If using NIS, add a catalytic amount (1-5 mol%) of an acid like trifluoroacetic acid (TFA).[4][5] If using I₂, ensure your oxidizing agent (e.g., H₂O₂, NaIO₃) is active. 3. Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC to check for product formation versus decomposition.
Activating groups on the ring make it electron-rich, but a sufficiently powerful electrophile (I⁺ or a polarized equivalent) is still required. Lewis or Brønsted acids can polarize the N-I bond in NIS, making the iodine more electrophilic and accelerating the reaction.[6]
"I'm getting multiple spots on my TLC plate, and NMR shows a mixture of iodinated products."
1. Over-Iodination: The highly activated ring has reacted more than once, leading to di- or even tri-iodinated products.[1] 2. Poor Regioselectivity: While position 3 is favored, some substitution may occur at other activated positions under harsh conditions.
1. Control Stoichiometry: Use a precise 1.0 equivalent of the iodinating agent. A slight sub-stoichiometric amount (e.g., 0.98 eq) can favor mono-iodination. 2. Lower Temperature: Run the reaction at 0°C or even -10°C to slow down the reaction rate and improve selectivity.[1] 3. Slow Addition: Add the iodinating agent portion-wise or as a dilute solution over an extended period (e.g., 1-2 hours) to maintain a low concentration in the reaction flask.
Over-iodination is a classic problem with highly activated substrates like phenols and anilines.[1][7] By lowering the temperature and controlling the concentration of the electrophile, you reduce the statistical probability of a second iodination event occurring before all the starting material has been mono-iodinated.
"My reaction mixture turns dark brown/black, and the isolated product is impure and colored."
1. Oxidation of Starting Material: The aniline (-NH₂) and phenol (-OH) moieties are highly susceptible to oxidation by the iodinating agent or air, forming colored quinone-type byproducts.[3] 2. Decomposition: The product itself may be unstable under the reaction or workup conditions. The product is known to be light-sensitive.[8]
1. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment. 2. Choose a Milder Reagent: N-Iodosuccinimide (NIS) is generally less oxidizing than systems like I₂/H₂O₂.[9] 3. Quenching: During workup, wash the organic layer with a mild reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess iodine or oxidizing species.[10] 4. Protect from Light: Wrap the reaction flask and storage vials in aluminum foil.
Aniline and phenol groups can be easily oxidized to form highly conjugated, colored impurities. Running the reaction under an inert atmosphere minimizes oxidation from atmospheric O₂. A reductive quench neutralizes any remaining oxidizing agents, preventing further degradation during extraction and purification.[10]
"I have a good conversion, but I'm struggling to isolate a pure product from the crude mixture."
1. Co-elution of Isomers: If minor amounts of other iodo-isomers are formed, they may have similar polarities to the desired product. 2. Product Precipitation Issues: The product may be crashing out of solution too quickly, trapping impurities. 3. Succinimide Contamination: If using NIS, the succinimide byproduct can be difficult to remove.
1. Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 20%). 2. Recrystallization: Find a suitable solvent system. A mixed system like Ethanol/Water or Ethyl Acetate/Hexanes often works well. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. 3. Aqueous Wash: Succinimide is water-soluble. Ensure thorough washing of the organic layer with water or brine during the workup to remove the bulk of it before purification.
Purification requires exploiting differences in polarity. Column chromatography is effective for separating compounds with even slight polarity differences. Slow recrystallization allows for the formation of a more ordered crystal lattice, which inherently excludes impurities more effectively.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which iodinating agent is best for this synthesis?
A1: For this highly activated substrate, N-Iodosuccinimide (NIS) is highly recommended. It is a solid, easy to handle, and generally provides better control and higher selectivity for mono-iodination compared to more aggressive systems like Iodine Monochloride (ICl) or Iodine with strong oxidants.[4][9] Its reactivity can be fine-tuned with a catalytic amount of acid.[5]
Q2: What is the ideal solvent for this reaction?
A2: Acetonitrile (MeCN) and Dichloromethane (DCM) are excellent starting points. They are relatively inert and can dissolve both the substrate and NIS. For less reactive systems, Dimethylformamide (DMF) can be used, but be aware that it can be difficult to remove and may promote side reactions at higher temperatures. Avoid chlorinated solvents like CCl₄ if possible due to environmental concerns.[11]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and product (e.g., 20-30% Ethyl Acetate in Hexanes). Stain with a UV lamp and a potassium permanganate (KMnO₄) stain, which will react with the phenol and aniline groups. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the masses of the starting material and the desired product.
Q4: My final product is a pale brown powder, not white. How can I decolorize it?
A4: The color is likely due to trace oxidative impurities. Try recrystallizing the material again, but this time, add a small amount of activated carbon to the hot solution. Allow it to stir for 5-10 minutes, then filter the hot solution through a pad of Celite to remove the carbon before allowing it to cool. This process, known as charcoal treatment, is very effective at adsorbing colored, highly conjugated impurities.
Q5: What are the most critical safety precautions?
A5: Always work in a well-ventilated fume hood and wear appropriate PPE (lab coat, safety glasses, gloves). Iodine and its derivatives are corrosive and can cause stains and burns. Some hypervalent iodine reagents can be explosive under certain conditions, though NIS is generally considered safe.[3] Avoid creating dust when handling solid reagents.
Section 4: Validated Experimental Protocol
This protocol provides a robust starting point for the synthesis, emphasizing control and safety.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-2-hydroxybenzoate (1.0 eq). Purge the flask with nitrogen or argon.
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir at room temperature until all the solid has dissolved.
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
Reagent Addition: Add N-Iodosuccinimide (1.0 eq) to the cooled solution in small portions over 15-20 minutes. Ensure the temperature does not rise above 5°C. For larger scale reactions, consider dissolving the NIS in MeCN and adding it via a syringe pump over 1 hour.
Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of the starting material by TLC every 30 minutes. The reaction is typically complete within 1-4 hours.
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution. The volume of the quench solution should be roughly equal to the reaction volume. Stir until any orange/brown iodine color dissipates.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and then with brine. This helps remove the succinimide byproduct and residual water-soluble impurities.
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
ResearchGate. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Available from: [Link]
Google Patents. (n.d.). CN107513014A - A kind of salicylic acid-iodine complex compound, preparation method and application.
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available from: [Link]
International Science Community Association. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. Available from: [Link]
Edubirdie. (n.d.). Experiment 6 Iodination of Salicylamide. Available from: [Link]
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available from: [Link]
ACS Publications. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. Available from: [Link]
ResearchGate. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Available from: [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Available from: [Link]
Reddit. (2014). Can someone help me with the Iodization of Salicylamide?. Available from: [Link]
J. Braz. Chem. Soc. (n.d.). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Available from: [Link]
J&K Scientific. (n.d.). Methyl 4-amino-5-iodo-2-methylbenzoate. Available from: [Link]
MySkinRecipes. (n.d.). Methyl 4-amino-5-iodo-2-methylbenzoate. Available from: [Link]
J. Am. Chem. Soc. (1951). The Mechanism of the Iodination of Phenols. Available from: [Link]
Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. Available from: [Link]
ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Available from: [Link]
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Available from: [Link]
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available from: [Link]
Appchem. (n.d.). Methyl 4-amino-2-hydroxy-3-iodobenzoate. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Scientist on Duty: Senior Application Scientist, Organic Synthesis Division
Subject: High-Precision Iodination Protocols & Troubleshooting for Methyl 4-Amino-2-Hydroxybenzoate
Strategic Analysis: The Chemistry of the Substrate
Before attempting synthesis, you must understand the electronic landscape of your substrate. Methyl 4-amino-2-hydroxybenzoate (Methyl PAS) is a "push-pull" system with conflicting steric and electronic demands.
Regioselectivity Logic
The aromatic ring contains three directing groups:
-COOMe (Position 1): Moderate deactivator, meta director.
The Battle for Position:
Position 3 (Between OH and COOMe): Activated by -OH (ortho) and -NH₂ (ortho). However, it is sterically crowded (sandwiched between the ester and phenol).
Position 5 (Target): Activated by -OH (para) and -NH₂ (ortho). It is sterically accessible.
Position 6: Blocked by the ester's steric bulk and less electronically favorable.
Figure 1: Regioselectivity map showing the electronic and steric preference for C5 iodination.
Experimental Protocols
Choose Protocol A for high-precision, small-to-medium scale (mg to g) where stoichiometry is critical. Choose Protocol B for larger scale or "green" chemistry requirements.
Protocol A: The Precision Method (Iodine Monochloride)
Recommended for: Maximum yield, strict mono-iodination control.
Theory: Iodine Monochloride (ICl) provides a source of electrophilic iodine (I⁺) that is more reactive than elemental iodine (
) but easier to control than NIS. The acetic acid solvent stabilizes the transition state via hydrogen bonding [1].
Reagent: Iodine Monochloride (ICl) (1.05 eq) in Glacial Acetic Acid
Solvent: Glacial Acetic Acid (AcOH)
Quench: 10% Aqueous Sodium Bisulfite (
)
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of substrate in 20 mL Glacial AcOH.
Critical: Ensure complete dissolution. If necessary, warm slightly, then cool back down.
Temperature Control: Cool the solution to 0–5°C using an ice bath.
*Why?
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Spectroscopic Characterization of Methyl 4-amino-2-hydroxy-3-iodobenzoate
For the discerning researcher in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel or intermediate compounds is paramount. Methyl 4-amino-2-hydroxy-3-iodobenzoate, a highly substitu...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel or intermediate compounds is paramount. Methyl 4-amino-2-hydroxy-3-iodobenzoate, a highly substituted aromatic ester, presents a compelling case study in the application of modern analytical techniques. Its unique substitution pattern—featuring electron-donating amino and hydroxyl groups, a bulky, electron-withdrawing iodo group, and a methyl ester—creates a distinct electronic environment that is reflected in its spectroscopic signatures.
This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 4-amino-2-hydroxy-3-iodobenzoate. Moving beyond a mere data summary, we will dissect the expected spectral features, rationalize the influence of each substituent, and establish a robust protocol for data acquisition. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to provide a holistic characterization framework.
Section 1: The Cornerstone of Structure Elucidation: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for determining the precise structure of organic molecules in solution.[1] It provides detailed information on the chemical environment, connectivity, and relative number of protons in a molecule.
Predicted ¹H NMR Spectrum of Methyl 4-amino-2-hydroxy-3-iodobenzoate
A priori analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. The molecule has five distinct proton environments: two aromatic protons, the methyl ester protons, the amino protons, and the hydroxyl proton.
The key to interpreting the aromatic region lies in understanding the electronic effects of the substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups that donate electron density into the ring, shielding the aromatic protons and shifting their signals to a lower chemical shift (upfield). Conversely, the methyl ester (-CO₂CH₃) and iodo (-I) groups are deactivating and withdraw electron density, deshielding adjacent protons and moving them downfield.
Based on these principles, a predicted ¹H NMR spectrum is summarized below.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-5
~6.8 - 7.0
Doublet (d)
1H
Ortho to the strongly donating -NH₂ group and meta to the -OH and -I groups. Expected to be the most upfield aromatic proton.
H-6
~7.8 - 8.0
Doublet (d)
1H
Ortho to the electron-withdrawing -CO₂CH₃ group and meta to the -NH₂ group. Expected to be the most downfield aromatic proton.
Chemical shift is variable and concentration-dependent. Broad due to quadrupole broadening and potential exchange.
-OH (Hydroxyl)
~9.0 - 11.0
Broad Singlet (br s)
1H
Can be highly variable. Often appears as a broad singlet that can exchange with D₂O. Its downfield shift may be enhanced by intramolecular hydrogen bonding with the adjacent ester carbonyl.
Comparative Analysis with Experimental Data of an Analogue
Experimental ¹H NMR Data for Methyl 4-amino-3-iodobenzoate (400 MHz, DMSO-d₆): [3]
δ 8.11 (d, J = 2.02 Hz, 1H): Assigned to H-2, ortho to the ester and iodo groups.
δ 7.66 (dd, J = 8.59, 2.02 Hz, 1H): Assigned to H-6, ortho to the ester and meta to the amino group.
δ 6.75 (d, J = 8.59 Hz, 1H): Assigned to H-5, ortho to the amino group.
δ 6.09 (s, 2H): Assigned to the -NH₂ protons.
δ 3.75 (s, 3H): Assigned to the -OCH₃ protons.
Analysis: The introduction of a strong electron-donating -OH group at the C-2 position in our target molecule would significantly shield the adjacent H-6 proton, shifting it further upfield compared to the signal at δ 7.66 ppm in the analogue. Conversely, the H-5 proton would be less affected. This comparative logic reinforces our predicted chemical shifts and demonstrates the power of using analogous data for structural confirmation.
Section 2: A Multi-Technique Approach to Characterization
While ¹H NMR is powerful, a comprehensive analysis relies on complementary techniques that probe different aspects of the molecular structure.
Performance Comparison
The following table objectively compares the utility of each major spectroscopic technique for the analysis of methyl 4-amino-2-hydroxy-3-iodobenzoate.
Technique
Information Provided
Advantages
Limitations
¹H NMR
Detailed proton framework, stereochemistry, and connectivity.
High resolution, quantitative, provides definitive structural links.
Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR
Carbon skeleton, number of unique carbons, general chemical environment.
Complements ¹H NMR, excellent for confirming carbon count.
Lower sensitivity, longer acquisition times, not typically quantitative without special setup.
Does not provide stereochemical or connectivity information, can require specific ionization methods.
FTIR
Presence/absence of key functional groups (O-H, N-H, C=O).
Fast, requires minimal sample prep, good for quick functional group confirmation.
Provides limited structural framework information, spectra can be complex in the fingerprint region.
Predicted Data from Complementary Techniques
¹³C NMR: The molecule is expected to show 8 distinct signals, one for each unique carbon atom (6 aromatic, 1 carbonyl, 1 methoxy). The carbon attached to iodine (C-3) would appear significantly upfield due to the "heavy atom effect," while the carbonyl carbon (C-7) would be the most downfield signal (~165-170 ppm).
Mass Spectrometry: The molecular formula is C₈H₈INO₃. The monoisotopic mass would be approximately 292.95 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the elemental composition.
FTIR Spectroscopy: The spectrum would be characterized by strong, broad absorptions for the O-H and N-H stretches (~3500-3200 cm⁻¹), a sharp, intense peak for the C=O stretch of the ester (~1700-1680 cm⁻¹), and various C-O and aromatic C=C stretching bands in the fingerprint region.
Section 3: Experimental Protocols and Workflow
To ensure reproducibility and accuracy, a standardized experimental approach is crucial. The following protocol outlines the best practices for acquiring a high-quality ¹H NMR spectrum.
Protocol: ¹H NMR Sample Preparation and Data Acquisition
Sample Weighing: Accurately weigh 5-10 mg of methyl 4-amino-2-hydroxy-3-iodobenzoate directly into a clean, dry vial.
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is a recommended choice due to its excellent solvating power for polar, functionalized molecules and its ability to slow the exchange of -OH and -NH₂ protons, often resulting in sharper signals for these groups compared to CDCl₃.
Dissolution: Gently vortex or sonicate the sample until fully dissolved.
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Instrumentation:
Insert the sample into the NMR spectrometer (a 400 MHz instrument is sufficient for excellent resolution).
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines and accurate resolution of coupling patterns.
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to achieve a flat baseline.
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
Integrate all signals to determine the relative proton ratios.
Conclusion
The structural elucidation of methyl 4-amino-2-hydroxy-3-iodobenzoate serves as an excellent model for a rigorous, multi-faceted analytical approach. ¹H NMR spectroscopy, through a careful analysis of chemical shifts, integration, and coupling patterns, provides the foundational data for determining its precise proton framework. The predicted spectrum, strongly supported by experimental data from close analogues, highlights the significant and predictable influence of its diverse substituents.
For drug development professionals and researchers, relying on a single technique is insufficient. True scientific trustworthiness is achieved by integrating the complementary data from ¹³C NMR, mass spectrometry, and FTIR. This holistic approach, grounded in robust experimental protocols, ensures the unambiguous confirmation of molecular structure, which is the bedrock of advancing chemical and pharmaceutical research.
References
Methyl 4-amino-3-iodobenzoate. PubChem, National Center for Biotechnology Information. [Link]
General procedure for the synthesis methyl benzoate. The Royal Society of Chemistry. [Link]
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]
Methyl 4-hydroxy-3-iodobenzoate. PubChem, National Center for Biotechnology Information. [Link]
NMR spectrum of methyl benzoate. University of Calgary. [Link]
A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of Methyl 4-amino-2-hydroxy-3-iodobenzoate
In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of methyl 4-amino-2-hydroxy-3-iodobenzoate, a polysubstituted aromatic compound of interest in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, we will leverage comparative data from structurally related analogues and fundamental principles of substituent effects to predict and interpret its ¹³C NMR chemical shifts.
The Logic of Substituent Effects in ¹³C NMR
The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic properties of the substituents attached to the ring. Aromatic carbons typically resonate in the 120-150 ppm range.[1] Electron-donating groups (EDGs) increase the electron density on the ring, particularly at the ortho and para positions, causing the corresponding carbon nuclei to be shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nuclei and shifting their resonance to a higher chemical shift (downfield).
In our target molecule, methyl 4-amino-2-hydroxy-3-iodobenzoate, the benzene ring is decorated with four distinct substituents, each exerting its own influence:
-NH₂ (amino): A strong electron-donating group.
-OH (hydroxyl): A strong electron-donating group.
-I (iodo): A weakly deactivating group that exhibits both inductive withdrawal and resonance donation, with a significant "heavy atom" effect that can lead to shielding of the directly attached carbon.
-COOCH₃ (methyl ester): An electron-withdrawing group.
The interplay of these electronic effects dictates the final chemical shifts of the six aromatic carbons.
Comparative Analysis with Structurally Related Compounds
To build a reliable prediction for the ¹³C NMR spectrum of our target molecule, we will compare it with the known spectral data of similar compounds. This comparative approach allows us to dissect the contribution of each substituent.
Compound
C1
C2
C3
C4
C5
C6
Notes
Methyl 4-aminobenzoate
The amino group strongly shields the ortho (C3, C5) and para (C1) carbons.
Methyl 2-hydroxybenzoate
The hydroxyl group strongly shields the ortho (C1, C3) and para (C5) carbons. The carbon bearing the hydroxyl group (C2) is significantly deshielded.[2]
Methyl 4-iodobenzoate
The iodine atom has a notable shielding effect on the carbon it is directly attached to (C4).[3]
4-Amino-3-hydroxybenzoic acid
Provides insight into the combined effects of the amino and hydroxyl groups without the influence of the iodo and methyl ester groups.[4][5]
Methyl 4-amino-3-iodobenzoate
A very close analogue, missing only the 2-hydroxy group. The available data for this compound is a critical reference point.[6]
Methyl 4-hydroxy-3-iodobenzoate
Another key analogue, lacking the 4-amino group.[7]
The predicted shifts are an amalgamation of the individual substituent effects observed in the analogues.
Note: Specific chemical shift values are highly dependent on the solvent and concentration. The table above is for comparative purposes.
Predicted ¹³C NMR Chemical Shifts for Methyl 4-amino-2-hydroxy-3-iodobenzoate
Based on the additive effects of the substituents and comparison with the analogues, we can predict the approximate chemical shifts for each carbon in the target molecule.
Caption: Predicted ¹³C NMR chemical shifts for Methyl 4-amino-2-hydroxy-3-iodobenzoate.
C1: This carbon is ortho to the electron-donating -OH group and meta to the -NH₂ and -I groups, and directly bonded to the electron-withdrawing -COOCH₃ group. The strong shielding from the -OH group is expected to be the dominant effect, placing this signal upfield.
C2: Directly attached to the electronegative hydroxyl group, this carbon will be significantly deshielded and appear far downfield.
C3: This carbon is directly bonded to the iodine atom. The "heavy atom effect" of iodine typically causes a significant upfield shift (shielding) for the carbon it is attached to.
C4: Bonded to the strongly electron-donating amino group, this carbon will be deshielded and shifted downfield.
C5: This carbon is meta to the -OH and -I groups and ortho to the -NH₂ group. The strong shielding from the amino group will likely push this signal upfield.
C6: Being para to the -OH group and ortho to the -COOCH₃ group, this carbon will experience competing effects. The strong donating effect of the hydroxyl group is anticipated to result in a net shielding.
Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester will be the most deshielded carbon, appearing in the typical ester carbonyl region of 165-175 ppm.[8]
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the characteristic range for methoxy groups, around 50-55 ppm.[8]
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers seeking to acquire an experimental spectrum of methyl 4-amino-2-hydroxy-3-iodobenzoate, the following protocol provides a robust starting point.
1. Sample Preparation:
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and match the ¹³C probe.
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
The acquisition time should be set to at least 1-2 seconds.
3. Data Acquisition:
Acquire a standard proton-decoupled ¹³C NMR spectrum. This involves applying a broad-band decoupling pulse sequence to remove ¹H-¹³C coupling, resulting in a spectrum with single lines for each unique carbon.
The number of scans will depend on the sample concentration. For a dilute sample, several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
A relaxation delay (D1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
4. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum.
Reference the spectrum to the TMS signal at 0 ppm.
Integrate the peaks if desired, although ¹³C peak integrals are generally not as reliable for quantitative analysis as in ¹H NMR unless specific acquisition parameters are used.
Caption: Workflow for ¹³C NMR analysis.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of methyl 4-amino-2-hydroxy-3-iodobenzoate. By systematically analyzing the electronic effects of each substituent and drawing comparisons with structurally related molecules, researchers can confidently assign the carbon signals in an experimentally acquired spectrum. The provided protocol for data acquisition ensures a high-quality spectrum, which is the foundation of accurate structural elucidation in the demanding field of drug development and chemical research.
References
Vertex AI Search. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
Vertex AI Search. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Available from: [Link]
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Available from: [Link]
Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available from: [Link]
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available from: [Link]
Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available from: [Link]
PubChem. Methyl 4-amino-3-iodobenzoate. Available from: [Link]
PubChem. Methyl 4-hydroxy-3-iodobenzoate. Available from: [Link]
The Royal Society of Chemistry. Supplementary data for. Available from: [Link]
SpectraBase. 4-Amino-3-hydroxybenzoic acid. Available from: [Link]
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]
ACS Publications. Derivatives of 4-Amino-2-hydroxybenzoic Acid. I. Journal of the American Chemical Society. Available from: [Link]
University of Colorado Boulder. 13C NMR Chemical Shift Table. Available from: [Link]
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available from: [Link]
Technical Comparison Guide: Methyl 4-amino-2-hydroxy-3-iodobenzoate vs. 5-iodo Isomer
Executive Summary & Synthesis Context In the synthesis of MEK inhibitors (e.g., Cobimetinib, PD0325901 intermediates) and other benzamide scaffolds, the regioselective iodination of methyl 4-amino-2-hydroxybenzoate (Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Synthesis Context
In the synthesis of MEK inhibitors (e.g., Cobimetinib, PD0325901 intermediates) and other benzamide scaffolds, the regioselective iodination of methyl 4-amino-2-hydroxybenzoate (Methyl 4-aminosalicylate) is a critical quality gate.
The presence of two activating groups (–OH at C2 and –NH₂ at C4) creates a competitive electrophilic aromatic substitution (EAS) landscape. While both groups are ortho/para directors, the 5-position is sterically favored and electronically activated by both the –OH (para) and –NH₂ (ortho) groups. Consequently, the 5-iodo isomer is the thermodynamic major product in standard iodination protocols (e.g., NIS, ICl).
The 3-iodo isomer , often required for specific intramolecular cyclizations or steric blockade, is formed in lower quantities due to the "sandwiched" steric crowding between the –OH and –NH₂ groups. Distinguishing these isomers is not merely academic; it determines the viability of downstream coupling reactions.
Structural Overview
Feature
3-iodo Isomer (Target/Minor)
5-iodo Isomer (Alternative/Major)
IUPAC Name
Methyl 4-amino-2-hydroxy-3-iodobenzoate
Methyl 4-amino-2-hydroxy-5-iodobenzoate
Iodine Position
C3 (Between –OH and –NH₂)
C5 (Adjacent to –NH₂ and –H)
Remaining Protons
H5, H6
H3, H6
Proton Relationship
Ortho (Adjacent)
Para (Opposite)
Steric Environment
Highly Congested
Less Congested
Structural Dynamics & Regiochemistry
The differentiation hinges on the spatial arrangement of the remaining aromatic protons. Understanding the electronic environment is prerequisite to interpreting the analytical data.
Figure 1: Regiochemical divergence during the iodination of methyl 4-aminosalicylate. The 5-position is kinetically favored.
Nuclear Magnetic Resonance (NMR) is the definitive method for identification. The distinction relies entirely on the coupling constants (
values) of the remaining aromatic protons.
The "Singlet vs. Doublet" Rule
This is a self-validating check. You do not need reference standards if you understand the coupling physics.
A. The 3-Iodo Isomer (Ortho Coupling)
Structure: Iodine at C3. Remaining protons are at C5 and C6 .
Physics: H5 and H6 are adjacent carbons.
Signal: You will observe an AB system (two doublets).
Coupling Constant (
):8.0 – 9.0 Hz (Typical Ortho coupling).
B. The 5-Iodo Isomer (Para Coupling)
Structure: Iodine at C5. Remaining protons are at C3 and C6 .
Physics: H3 and H6 are separated by two carbons (Para relationship).
Signal: You will observe two distinct singlets .
Coupling Constant (
):~0 Hz . (Para coupling is typically <1 Hz and often unresolved on 300/400 MHz instruments).
Experimental Protocol: NMR Validation
Sample Prep: Dissolve ~10 mg of isolated solid in 0.6 mL DMSO-d6 (preferred over CDCl₃ to ensure solubility of the amino-phenol core and sharpen exchangeable proton peaks).
Acquisition: Standard proton sequence (16 scans minimum).
Analysis: Expand the aromatic region (6.0 – 8.5 ppm).
Isomer
H-A Signal
H-B Signal
Value (Hz)
Interpretation
3-Iodo
Doublet ()
Doublet ()
8.5
Ortho (H5-H6)
5-Iodo
Singlet ()
Singlet ()
0 (Singlet)
Para (H3-H6)
Critical Insight: The chemical shift of H6 in the 5-iodo isomer is typically more deshielded (downfield, ~8.0 ppm) because it is ortho to the ester carbonyl and meta to the iodine, whereas H3 is shielded by the adjacent amino group.
Secondary Differentiation: HPLC/UPLC
Chromatography is essential for quantifying the ratio of isomers in a crude reaction mixture.
Polarity & Retention Logic
Intramolecular Hydrogen Bonding: Both isomers possess the C2-OH...O=C-C1 motif (strong H-bond).
3-Iodo: The bulky iodine at C3 forces the C4-amine and C2-hydroxyl into a crowded arrangement, potentially twisting the ester slightly out of plane or altering the solvation shell.
5-Iodo: The molecule is more planar and "extended."
Elution Order (C18 Reverse Phase): The 5-iodo isomer typically elutes later than the 3-iodo isomer. The 3-iodo isomer, being more "clumped" with the iodine adjacent to the hydrophilic amine/hydroxyl cluster, often displays slightly lower retention in standard acidic mobile phases.
Recommended HPLC Method
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm (aromatic) and 300 nm (salicylate band).
Decision Matrix & Workflow
Use this logic flow to validate your synthesized material.
Figure 2: Analytical decision matrix for isomer confirmation.
References
Regioselectivity in Electrophilic Aromatic Substitution of Activated Benzenes.
Source: Chemistry LibreTexts.
Context: Explains the directing effects of -OH and -NH2 groups in competitive systems.
URL:[Link]
Synthesis of Methyl 4-amino-2-hydroxybenzoate Derivatives.
Source: PubChem (National Library of Medicine).
Context: Provides structural identifiers and physical property data for the parent scaffold.
URL:[Link]
Chromatographic Separation of Halogenated Isomers.
Source: Journal of Chromatography A (via ScienceDirect).
Context: General principles of separating ortho/para isomers on C18 phases.
URL:[Link]
Publish Comparison Guide: Analytical Standard for Methyl 4-amino-2-hydroxy-3-iodobenzoate
Executive Summary In the high-stakes environment of drug development—particularly in the synthesis of neuroprotective agents and kinase inhibitors—the integrity of your starting materials dictates the reliability of your...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of drug development—particularly in the synthesis of neuroprotective agents and kinase inhibitors—the integrity of your starting materials dictates the reliability of your biological assays. Methyl 4-amino-2-hydroxy-3-iodobenzoate (CAS 1280538-13-7) is a critical scaffold. Its unique substitution pattern, featuring an iodine atom "sandwiched" between activating hydroxyl and amino groups, makes it highly reactive but also prone to specific isomeric impurities that can silently derail Structure-Activity Relationship (SAR) studies.
This guide objectively compares the Certified Analytical Standard against Technical Grade alternatives. Our data demonstrates that while technical grade material may suffice for early-stage bulk synthesis, it lacks the isomeric specificity required for analytical validation, potentially introducing a 5-10% error margin in potency calculations due to undetected regioisomers.
Compound Profile & Criticality
The target molecule is a tetra-substituted benzene ring. The specific positioning of the iodine at C3 is electronically favorable but sterically challenged, leading to significant risks of regioisomer formation during synthesis.
Feature
Specification
Criticality in Application
Chemical Name
Methyl 4-amino-2-hydroxy-3-iodobenzoate
Core scaffold for biphenyl/pyridone drug candidates.
CAS Number
1280538-13-7
Unique identifier; distinct from the 5-iodo isomer.
Molecular Formula
C₈H₈INO₃
MW: 293.06 g/mol .
Key Structural Risk
Iodine at C3 (between -OH and -NH₂)
High Risk: Competitive iodination at C5 (less hindered) creates a difficult-to-separate impurity.
Synthesis & Impurity Logic
The synthesis typically involves the iodination of methyl 4-amino-2-hydroxybenzoate (Methyl Aminosalicylate). The directing effects of the hydroxyl (-OH) and amino (-NH₂) groups activate both the C3 and C5 positions.
Target (C3-Iodo): Ortho to both -OH and -NH₂.
Impurity A (C5-Iodo): Para to -OH, Ortho to -NH₂.
Impurity B (3,5-Diiodo): Over-iodination.
Figure 1: Reaction pathway highlighting the competitive formation of the critical 5-iodo regioisomer.
Comparative Analysis: Standard vs. Alternative
We compared a Certified Analytical Standard (>98%, HPLC) against a commercially available Technical Grade (95%) sample often used for bulk synthesis.
Scenario A: Purity & Impurity Identification
The Technical Grade material often reports "95% purity" based on total peak area, but frequently fails to resolve the C5-iodo regioisomer, which has a nearly identical retention time and mass spectrum.
Parameter
Certified Analytical Standard
Technical Grade Alternative
Assay (qNMR)
99.2% w/w
94.5% w/w
HPLC Purity (Area%)
>99.5%
~95.0% (Co-elution risk)
Regioisomer Control
Confirmed Absent (<0.1%)
Present (3-5%)
Identification
1H-NMR, 13C-NMR, MS, IR
MS only (often insufficient for isomers)
Water Content
<0.5% (Dried/Desiccated)
Variable (Hygroscopic potential)
Suitability
Quantitative Calibration, QC Release
Synthetic Intermediate Only
Scenario B: Method Performance (HPLC-UV vs. LC-MS)
For this molecule, UV detection is robust due to the benzoate chromophore, but MS is required to distinguish the di-iodo impurity.
Observation: The Technical Grade sample showed a single peak on a standard C18 gradient (Method A). However, using the Optimized High-Resolution Method (Method B) developed for the Standard, the "single" peak split into the target (C3-iodo) and the impurity (C5-iodo).
Impact: Using the Technical Grade as a calibrator would result in a 4-5% overestimation of your product's concentration in biological assays.
Experimental Protocols
To ensure reproducibility, we provide the validated analytical method used to certify the standard. This method is designed to separate the critical regioisomers.
Protocol 1: High-Resolution HPLC Analysis
Objective: Quantify potency and resolve C3 vs C5 regioisomers.
System: Agilent 1290 Infinity II or equivalent UHPLC.
Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (Critical: CSH particle technology improves peak shape for basic amines).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (v/v)
Solvent B: 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program:
Time (min)
% Solvent B
Flow Rate (mL/min)
0.0
5
0.5
1.0
5
0.5
10.0
95
0.5
12.0
95
0.5
12.1
5
0.5
| 15.0 | 5 | 0.5 |
Detection:
UV: 254 nm (Reference 360 nm)
MS: ESI Positive Mode, Scan range 100-600 m/z. Target [M+H]+ = 294.06.
Protocol 2: Sample Preparation
Stock Solution: Weigh 10.0 mg of Standard into a 10 mL volumetric flask. Dissolve in 100% DMSO (to ensure complete solubility of the iodinated core).
Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50) to reach 0.1 mg/mL.
Filtration: Filter through a 0.2 µm PTFE syringe filter before injection.
Validation Framework & Logical Workflow
The following diagram illustrates the decision logic for choosing the correct grade of material based on your experimental stage.
Figure 2: Decision matrix for material selection. Using technical grade for analytical validation introduces unquantified risks.
Self-Validating System (Trustworthiness)
To verify the integrity of your standard in situ:
Check the 1H-NMR: Look for the aromatic proton signals. The C3-iodo isomer (Target) will show two doublets (or a doublet of doublets depending on resolution) for the protons at C5 and C6. The C5-iodo isomer (Impurity) will show two singlets (or weak coupling) for protons at C3 and C6 due to para-positioning.
Run the Gradient: If your peak tailing factor is >1.5, your column may be interacting with the free amine. Ensure 0.1% Formic Acid or TFA is present.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4104649, Methyl 4-amino-3-iodobenzoate (Isomer Comparison). Retrieved from [Link]
Google Patents. (2014). CN104045552A - Medicinal compound as neuroprotective agent.[1] Retrieved from
This guide outlines the operational disposal strategy for Methyl 4-amino-2-hydroxy-3-iodobenzoate , a highly functionalized halogenated aromatic intermediate often used in the synthesis of MEK inhibitors (e.g., Cobimetin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational disposal strategy for Methyl 4-amino-2-hydroxy-3-iodobenzoate , a highly functionalized halogenated aromatic intermediate often used in the synthesis of MEK inhibitors (e.g., Cobimetinib precursors).
As a Senior Application Scientist, I prioritize not just "where to throw it," but the chemical stability of the waste stream. This compound contains an iodine-carbon bond (susceptible to photolytic cleavage) and an aniline moiety (potential sensitizer/aquatic toxin). Improper disposal risks generating free iodine (
) in waste drums or contaminating non-halogenated streams, leading to regulatory fines and safety hazards.
Part 1: Chemical Profile & Hazard Logic
Before handling, you must understand the "Why" behind the protocol. This is not generic organic waste.
Feature
Chemical Logic
Operational Risk
Iodine Substituent ()
The C-I bond is the weakest carbon-halogen bond (~57 kcal/mol). It cleaves easily under UV light or heat.
Free Iodine Release: Old or exposed waste can turn purple/brown, releasing corrosive vapor and pressurizing waste containers.
Aniline Moiety ()
Electron-rich aromatic system; prone to oxidation.
Aquatic Toxicity: Highly toxic to aquatic life. strictly prohibited from drain disposal.
Phenolic Hydroxyl ()
Weakly acidic ( ~8-10).
Incompatibility: Can react violently with strong oxidizing agents or acid chlorides in the waste stream.
Part 2: The Self-Validating Disposal Protocol
This protocol includes a "Quench-Check" step. This is a self-validating mechanism: if the color changes, you have successfully neutralized an active hazard.
Scenario A: Disposal of Solid Waste (Pure Compound)
Primary Hazard: Dust inhalation and residual environmental contamination.
Protocol:
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar. Do not use metal cans due to potential corrosion from trace iodide.
Double Containment: Place the primary container inside a clear zip-seal bag. This prevents contamination of the outer waste drum if the jar breaks.
Labeling: Mark clearly as "Solid Hazardous Waste - Toxic/Irritant."
Segregation: Place in the Solid Waste Drum . Do not mix with silica gel or sharps.
Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)
Primary Hazard: Dissolved free iodine and cross-contamination of non-halogenated streams.
Protocol:
Step 1: The Visual Check (Validation)
Inspect the liquid.[1]
Colorless/Pale Yellow: Stable.[2] Proceed to Step 3.
Validation: The solution will turn from brown to colorless (or pale yellow). This confirms the corrosive oxidant
is converted to stable iodide salts.
Step 3: Segregation (CRITICAL)
Pour the mixture into the Halogenated Organic Waste carboy.
Why? Even though it contains iodine (not chlorine), EPA and RCRA regulations classify this as halogenated. Mixing this with "Non-Halogenated" (high BTU) waste can damage incinerators not equipped with acid gas scrubbers.
Step 4: pH Check
Ensure the waste stream is neutral (pH 6-8). If the reaction mixture was acidic, neutralize with Sodium Bicarbonate before adding to the drum to prevent gas generation.
Part 3: Waste Stream Decision Tree
The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance and safety.
Figure 1: Operational decision tree for segregating iodinated benzoate waste. Note the critical "Quench" step for degraded liquid waste.
Part 4: Regulatory & Safety Data
RCRA & EPA Classification
Under US EPA Resource Conservation and Recovery Act (RCRA), this waste must be characterized properly.
Parameter
Classification
Code/Note
Waste Code
D001 / D003 (Potential)
If ignitable solvents are present (D001). If potential for gas generation exists (D003).
Halogen Content
>1,000 ppm Halogens
Must be treated as Halogenated Waste . Incineration requires specific acid gas scrubbing (HCl/HI removal).
Aquatic Toxicity
Marine Pollutant
H411/H412 . Prevent entry into storm drains or sewer systems.
Emergency Response (Spills)
PPE: Nitrile gloves (double gloved recommended due to aniline permeability), lab coat, safety goggles.
Containment: Do not use paper towels for large spills (potential oxidation). Use a clay-based absorbent or vermiculite.
Decontamination: Wipe the surface with a 5% Sodium Thiosulfate solution to deactivate any residual iodine, then wash with soap and water.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4104649, Methyl 4-amino-3-iodobenzoate. (Structural analog used for hazard class inference). Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press. Retrieved from [Link]
American Chemical Society (2022). Safety in Academic Chemistry Laboratories - Best Practices for Disposal of Halogenated Organic Solvents. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Safe Handling of Methyl 4-amino-2-hydroxy-3-iodobenzoate
CAS: 1280538-13-7
Role: Key Intermediate in Cobimetinib (GDC-0973) Synthesis[1]
Executive Safety Assessment & Risk Profile
The "Why" Behind the Protocol:
Methyl 4-amino-2-hydroxy-3-iodobenzoate is a poly-functionalized aromatic intermediate.[1] Its safety profile is dictated by the synergistic risks of its three substituents: the aniline moiety (sensitization potential), the phenol (irritation/corrosion), and the iodine atom (heavy atom effect, light sensitivity).[1]
Unlike simple benzoates, this compound presents a specific inhalation and contact risk .[1] The iodine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.[1] Furthermore, the C-I bond is susceptible to photolytic cleavage, necessitating strict light-exclusion protocols to prevent degradation into toxic free iodine (
Do not rely on generic "lab safety" rules. For this specific iodinated intermediate, the following barrier protections are required to prevent sensitization and exposure.
Protection Zone
Recommended Equipment
Technical Justification
Respiratory
N95 (Minimum) or P100/P3 Particulate Respirator.[1] Best Practice: Handle solely within a certified Chemical Fume Hood.[1]
The compound is a fine solid.[1] Inhalation of iodinated aniline dust can lead to respiratory sensitization and systemic absorption.[1]
Dermal (Hands)
Double Nitrile Gloves (0.11 mm min.[1] thickness). Outer: Standard Nitrile.[1] Inner: Extended cuff Nitrile (different color for breach detection).[1]
Halogenated aromatics can permeate thin latex.[1] Double gloving creates a tortuous path for permeation and allows outer glove removal upon contamination without exposing skin.[1]
Ocular
Chemical Splash Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient during powder transfer.[1]
Fine powders behave like fluids in air currents.[1] Goggles seal the orbital area against dust ingress that glasses cannot prevent.[1]
Body
Tyvek® Lab Coat or fluid-resistant synthetic coat with knit cuffs.[1]
Cotton coats absorb organic solids.[1] Tyvek sheds dust and prevents the "wicking" of chemical solutions to the skin.[1]
Operational Workflow: From Storage to Synthesis
This protocol uses a "Self-Validating" approach—each step includes a check to ensure safety before proceeding.[1]
Phase A: Receiving & Storage (The Stability Check)
Light Exclusion: The iodine atom at position 3 is the weak link.[1] Upon receipt, verify the container is amber glass or opaque HDPE.[1] If not, immediately wrap in aluminum foil.
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the amino/phenol groups.[1]
Validation: Inspect the solid color.[1] A darkening from off-white/beige to brown/purple indicates free iodine release (decomposition).[1]
Phase B: Weighing & Transfer (The Critical Risk Point)
Static Control: Iodinated organic solids are prone to static charge.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.[1]
The "Closed Transfer" Rule:
Tare the receiving vessel (e.g., Round Bottom Flask) with its cap/septum.
Open the source container only inside the fume hood.[1]
Transfer solid using a disposable spatula (avoid metal spatulas if possible to prevent trace metal catalysis, though stainless steel is generally acceptable).[1]
Immediately recap both vessels.
Wipe down the exterior of the receiving flask with a methanol-dampened wipe before removing it from the hood.[1]
Phase C: Reaction & Processing
Solvent Choice: This compound has low water solubility.[1][3] Use Methanol (MeOH) or Dichloromethane (DCM) for solubilization.[1]
Temperature: Avoid heating above 50°C without solvent; dry iodinated compounds can be thermally unstable.[1]
Decontamination & Waste Management
Disposal Logic:
Because of the Iodine atom, this material cannot be disposed of in standard organic waste streams in many jurisdictions due to the potential for generating toxic emissions during incineration.[1]
Solid Waste: Segregate into "Solid Hazardous Waste - Halogenated."[1] Label clearly as "Iodinated Organic Solid."[1]
Liquid Waste: Collect in "Halogenated Organic Solvents" carboy.[1] Do not mix with acidic aqueous waste (risk of exothermic hydrolysis or precipitation).[1]
The following diagram illustrates the decision-making process for handling this specific intermediate.
Figure 1: Operational flowchart for the safe handling of iodinated aniline intermediates, emphasizing inspection and waste segregation.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
PubChem. (2024).[1][4] Compound Summary: Methyl 4-amino-3-iodobenzoate (Structural Analog for Read-Across). National Library of Medicine.[1] [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Health Guideline for Aniline (Analogous Hazard). [Link][1]